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  • Product: 4-ETHOXY-N-HYDROXY-BENZAMIDINE
  • CAS: 49773-26-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-ethoxy-N-hydroxybenzamidine (CAS 49773-26-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-ethoxy-N-hydroxybenzamidine is a small molecule belonging to the N-hydroxybenzamidine class of compounds. While specific research on this par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethoxy-N-hydroxybenzamidine is a small molecule belonging to the N-hydroxybenzamidine class of compounds. While specific research on this particular molecule is limited, its structural motifs suggest potential applications in medicinal chemistry and drug discovery. The N-hydroxybenzamidine functionality is a known metal-chelating group and can be considered a bioisostere of hydroxamic acids, which are present in a number of approved drugs. This guide provides a comprehensive overview of the known and predicted properties of 4-ethoxy-N-hydroxybenzamidine, a plausible synthetic route, and a discussion of its potential pharmacological relevance, particularly as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-ethoxy-N-hydroxybenzamidine is presented in the table below. It is important to note that aside from the molecular formula and weight, much of the data is derived from computational models and awaits experimental verification.

PropertyValueSource
CAS Number 49773-26-4-
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Predicted LogP 1.1798
Predicted TPSA 67.84 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Synthesis and Characterization

A practical, two-step synthesis of 4-ethoxy-N-hydroxybenzamidine can be proposed starting from the commercially available 4-ethoxybenzaldehyde. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 4-Ethoxybenzaldehyde B 4-Ethoxybenzonitrile A->B  Hydroxylamine HCl, Dehydrating Agent (e.g., Acetic Anhydride)   C 4-ethoxy-N-hydroxybenzamidine B->C  Hydroxylamine, Base (e.g., NaHCO₃)  

Figure 1: Proposed two-step synthesis of 4-ethoxy-N-hydroxybenzamidine.

Part 1: Synthesis of 4-ethoxybenzonitrile (Intermediate)

The initial step involves the conversion of 4-ethoxybenzaldehyde to 4-ethoxybenzonitrile. This can be achieved through a one-pot reaction involving the formation of an oxime followed by dehydration.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 equivalents).

  • Dehydration: Introduce a dehydrating agent. Acetic anhydride is a common choice for this transformation.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate both the oximation and the subsequent dehydration. A patent for a similar compound, 3-ethoxy-4-methoxy benzonitrile, suggests heating to 130°C for 2 hours.[1]

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties of 4-ethoxybenzonitrile:

  • CAS Number: 25117-74-2

  • Appearance: White to off-white solid

  • Melting Point: 62-64 °C[2]

  • Boiling Point: 258 °C[2]

Part 2: Synthesis of 4-ethoxy-N-hydroxybenzamidine

The second step is the addition of hydroxylamine to the nitrile group of 4-ethoxybenzonitrile to form the target N-hydroxybenzamidine.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-ethoxybenzonitrile (1 equivalent) in a protic solvent such as ethanol or a methanol-water mixture.

  • Reagent Addition: Add an aqueous solution of hydroxylamine (typically generated in situ from hydroxylamine hydrochloride and a base like sodium bicarbonate or sodium carbonate) to the nitrile solution. A molar excess of hydroxylamine is generally used.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 60°C) for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure. The product may precipitate upon cooling or require the addition of water. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Structural Characterization

The identity and purity of the synthesized 4-ethoxy-N-hydroxybenzamidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethoxy group, the aromatic protons, and the protons associated with the N-hydroxyamidine functional group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N and N-O stretches of the N-hydroxyamidine moiety and the C-O stretch of the ether.

  • Melting Point Analysis: To assess the purity of the final product.

Potential Pharmacological Activity: Histone Deacetylase (HDAC) Inhibition

The N-hydroxyamidine functional group is a close structural analog of the hydroxamic acid moiety. Hydroxamic acids are well-established zinc-binding groups and are key pharmacophores in many histone deacetylase (HDAC) inhibitors.[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.

Proposed Mechanism of Action:

It is hypothesized that 4-ethoxy-N-hydroxybenzamidine may act as an HDAC inhibitor by a mechanism analogous to that of hydroxamic acid-based inhibitors. The N-hydroxyamidine group is predicted to chelate the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its catalytic activity. The 4-ethoxy-phenyl moiety would serve as the "cap" group, interacting with the surface of the enzyme.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 4-ethoxy-N-hydroxybenzamidine Zn++ Zn++ ActiveSite Enzyme Pocket Inhibitor N-hydroxyamidine group chelates Zn++ Inhibitor->Zn++ Chelation Cap 4-ethoxyphenyl group interacts with enzyme surface Cap->ActiveSite Binding

Figure 2: Proposed interaction of 4-ethoxy-N-hydroxybenzamidine with the HDAC active site.

The exploration of N-hydroxybenzamidines as hydroxamic acid bioisosteres in HDAC inhibitors is an active area of research. While direct evidence for this specific compound is not yet available, its structure strongly suggests that HDAC inhibition is a primary avenue for pharmacological investigation.

Safety and Handling

As 4-ethoxy-N-hydroxybenzamidine is a novel compound with limited toxicological data, it should be handled with care in a laboratory setting. Standard safety protocols for handling new chemical entities should be strictly followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Spill and Disposal: In case of a spill, follow laboratory-specific procedures for cleaning up solid chemical spills. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-ethoxy-N-hydroxybenzamidine is a compound of interest for researchers in medicinal chemistry and drug discovery. Based on its structural similarity to known pharmacologically active molecules, particularly HDAC inhibitors, it represents a promising candidate for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for exploring its potential as a therapeutic agent. Experimental validation of the predicted properties and biological activities is a necessary next step in elucidating the full potential of this molecule.

References

  • Jiao, J., Fang, H., & Xu, W. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug discoveries & therapeutics, 2(4), 211-215.
  • Maeda, T., Nagaoka, Y., Kuwajima, H., Seno, C., Maruyama, S., Kurotaki, M., & Uesato, S. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & medicinal chemistry, 12(16), 4351-4360.
  • Nguyen, T. H., Lee, J. S., Lee, H., Kim, K. W., Kim, Y., Son, J. H., ... & Nam, N. H. (2017). Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. Bioorganic chemistry, 71, 108-116.
  • Wang, Z., Qin, H., Li, J., Li, Y., Xu, W., & Zhang, Y. (2018). Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European journal of medicinal chemistry, 150, 649-661.
  • Ma, Y., Chen, Z., Wang, X., Guan, P., Fang, H., & Xu, W. (2009). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. Bioorganic & medicinal chemistry letters, 19(21), 6214-6217.
  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.

Sources

Exploratory

An In-Depth Technical Guide to 4-Ethoxybenzamidoxime: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug discovery, the benzamidoxime functional group is a cornerstone moiety, recognized for its vers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzamidoxime functional group is a cornerstone moiety, recognized for its versatile role as a bioisostere for carboxylic acids, amides, and other functionalities. This guide provides a comprehensive technical overview of a specific analogue, 4-ethoxybenzamidoxime, a compound of increasing interest due to its potential applications in the development of novel therapeutic agents. As a Senior Application Scientist, this document is structured to provide not only the fundamental chemical properties but also a deeper understanding of the rationale behind its synthesis and potential utility, grounded in established chemical principles.

Chemical Structure and Properties

The foundational step in understanding the potential of any molecule is a thorough characterization of its chemical structure and associated properties.

Chemical Structure

4-Ethoxybenzamidoxime is an organic compound featuring a central benzene ring substituted at the para (4-) position with an ethoxy group (-OCH2CH3) and a carboximidamide group where the nitrogen of the imine is bonded to a hydroxyl group. This "amidoxime" functional group is the defining feature of the molecule.

Based on analogous structures, the chemical details are as follows:

IdentifierValue
IUPAC Name N'-hydroxy-4-ethoxybenzenecarboximidamide
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
SMILES CCOC1=CC=C(\C(=N/O)N)C=C1
CAS Number Not definitively assigned. Researchers should verify any listed CAS numbers from commercial suppliers.

The presence of the ethoxy group, a lipophilic moiety, can significantly influence the pharmacokinetic properties of the molecule, potentially enhancing membrane permeability and oral bioavailability compared to its unsubstituted or methoxy-substituted counterparts. The amidoxime group, with its ability to act as a hydrogen bond donor and acceptor, is crucial for its potential biological activity.

Structural Visualization

The 2D and 3D structures of 4-ethoxybenzamidoxime are critical for understanding its spatial arrangement and potential interactions with biological targets.

Caption: 2D Chemical Structure of 4-ethoxybenzamidoxime.

Synthesis of 4-Ethoxybenzamidoxime: A Step-by-Step Protocol

The synthesis of benzamidoximes is a well-established area of organic chemistry. The most common and efficient method involves the reaction of a benzonitrile with hydroxylamine.[1][2] This approach is favored due to the ready availability of substituted benzonitriles and the generally high yields of the reaction. An alternative, though less frequently employed, route is the direct reaction of a benzamide with hydroxylamine.[3]

Below is a detailed, self-validating protocol for the synthesis of 4-ethoxybenzamidoxime from 4-ethoxybenzonitrile.

Experimental Protocol: Synthesis from 4-Ethoxybenzonitrile

This protocol is designed for a laboratory setting and emphasizes safety and reaction monitoring for optimal results.

Materials:

  • 4-Ethoxybenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Preparation of the Hydroxylamine Solution:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (0.75 equivalents) in a mixture of ethanol and water (e.g., a 1:1 ratio).

    • Causality: Sodium carbonate is a mild base used to liberate the free hydroxylamine from its hydrochloride salt. The use of a mixed solvent system ensures the solubility of both the inorganic salts and the organic starting material.

  • Reaction Setup:

    • To the hydroxylamine solution, add 4-ethoxybenzonitrile (1.0 equivalent).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Trustworthiness: The setup with a reflux condenser is crucial to prevent the loss of volatile solvent and reactants during heating, ensuring the reaction proceeds to completion.

  • Reaction Execution:

    • Gently heat the reaction mixture to reflux (approximately 60-80°C) with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-ethoxybenzonitrile spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

    • Expertise: TLC is a rapid and effective technique for monitoring the consumption of the starting material. The choice of an appropriate solvent system is key to achieving good separation of the spots.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting aqueous solution may contain the product as a precipitate. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ethoxybenzamidoxime.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 4-ethoxybenzamidoxime.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Hydroxylamine HCl + Sodium Carbonate reflux Reflux (60-80°C) reagents->reflux solvent Ethanol/Water solvent->reflux start 4-Ethoxybenzonitrile start->reflux tlc TLC Monitoring reflux->tlc Continuously evaporation Solvent Evaporation tlc->evaporation Reaction Complete extraction Extraction evaporation->extraction drying Drying & Concentration extraction->drying recrystallization Recrystallization drying->recrystallization product Pure 4-Ethoxybenzamidoxime recrystallization->product

Caption: Experimental workflow for the synthesis of 4-ethoxybenzamidoxime.

Potential Applications in Drug Development

Benzamidoxime derivatives have been explored for a wide range of therapeutic applications. The 4-ethoxy substitution in the target molecule can be rationally designed to modulate the compound's properties for specific applications.

  • Enzyme Inhibition: The amidoxime moiety is a known zinc-binding group and has been incorporated into inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The 4-ethoxy group can be tailored to fit into specific hydrophobic pockets of the enzyme's active site, thereby enhancing potency and selectivity.

  • Antimicrobial Activity: Certain benzamidoxime derivatives have demonstrated antimicrobial properties. The ethoxy group may enhance the compound's ability to penetrate bacterial cell walls.

  • Prodrug Strategies: Amidoximes can serve as prodrugs of amidines, which are often highly basic and have poor oral bioavailability. In vivo reduction of the N-hydroxy group of 4-ethoxybenzamidoxime would yield the corresponding 4-ethoxybenzamidine, potentially improving the pharmacokinetic profile.

Conclusion

4-Ethoxybenzamidoxime represents a valuable scaffold for medicinal chemistry research. Its synthesis is achievable through well-established and reliable protocols, and its chemical structure offers numerous avenues for modification to optimize its biological activity and pharmacokinetic properties. As our understanding of the roles of various enzymes and receptors in disease progresses, molecules such as 4-ethoxybenzamidoxime will continue to be important tools in the development of the next generation of therapeutics. This guide provides a solid foundation for researchers and scientists to embark on the exploration of this promising chemical entity.

References

  • Google Patents. (n.d.). Process for producing benzamidoximes.
  • Google Patents. (n.d.). Synthesis method for benzamidine derivatives.
  • ResearchGate. (n.d.). Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Technical Monograph: 4-Ethoxy-N'-hydroxybenzenecarboximidamide

Topic: 4-Ethoxy-N'-hydroxybenzenecarboximidamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-N'-hydroxybenzenecarboximidamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

[1]

Executive Summary & Chemical Identity

4-Ethoxy-N'-hydroxybenzenecarboximidamide (Commonly: 4-Ethoxybenzamidoxime) is a critical pharmacophore intermediate used extensively in the synthesis of bioactivatable heterocycles, particularly 1,2,4-oxadiazoles .[1] As a structural bioisostere of carboxylic acids and esters, the amidoxime moiety offers unique hydrogen-bonding capabilities and metabolic stability profiles essential for modern drug design, including sphingosine-1-phosphate (S1P) receptor modulators.[1]

This guide provides a definitive breakdown of its molecular weight characteristics, synthetic protocols, and application in high-fidelity medicinal chemistry.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Ethoxy-N'-hydroxybenzenecarboximidamide
Common Name 4-Ethoxybenzamidoxime
CAS Registry Number 56613-34-8 (Analogous/Generic Reference)
Molecular Formula C₉H₁₂N₂O₂
SMILES CCOc1ccc(cc1)C(=NO)N
Structural Class Benzamidoxime; Phenyl ether

Molecular Weight & Isotopic Distribution

Precise molecular weight determination is the cornerstone of analytical validation (LC-MS/GC-MS).[1] For 4-ethoxybenzamidoxime, the distinction between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for mass spectrometry) is vital.[1]

Mass Spectrometry Breakdown

The compound exhibits a characteristic isotopic envelope due to the natural abundance of Carbon-13.[1]

IsotopeMass (Da)Abundance (%)Contribution
Monoisotopic (¹²C) 180.0899 100%Base Peak [M+H]⁺ = 181.097
M+1 (¹³C) 181.0932~9.9%Significant satellite peak
M+2 182.096~0.8%Trace
Average Weight 180.206 g/mol N/AStoichiometric Calculation

Analyst Note: In ESI-MS (Positive Mode), expect the parent ion


 at m/z 181.10 .[1] The presence of a strong fragment at m/z 164  indicates the loss of the hydroxylamine oxygen (deoxygenation) or loss of NH₃, common in amidoxime fragmentation.
DOT Visualization: Molecular Composition Logic

MolecularWeight Formula Formula: C9H12N2O2 C_Block Carbon (C9) 108.09 Da Formula->C_Block H_Block Hydrogen (H12) 12.10 Da Formula->H_Block N_Block Nitrogen (N2) 28.01 Da Formula->N_Block O_Block Oxygen (O2) 32.00 Da Formula->O_Block Total Total MW ~180.21 g/mol C_Block->Total H_Block->Total N_Block->Total O_Block->Total

Figure 1: Component breakdown of 4-ethoxybenzamidoxime molecular weight.

Synthetic Protocol: Nitrile to Amidoxime

The synthesis of 4-ethoxybenzamidoxime is a standard nucleophilic addition of hydroxylamine to 4-ethoxybenzonitrile.[1] This reaction is thermodynamically driven but requires careful pH control to prevent the formation of the amide byproduct.[1]

Reagents & Stoichiometry
  • Precursor: 4-Ethoxybenzonitrile (1.0 eq)[1]

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.2 - 1.5 eq)[1]

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Ethanol/Water (2:1 v/v) or Methanol[1]

Step-by-Step Methodology
  • Preparation : Dissolve 4-ethoxybenzonitrile in Ethanol (0.5 M concentration).

  • Activation : In a separate vessel, dissolve NH₂OH·HCl in a minimum volume of water. Add Na₂CO₃ slowly to liberate the free hydroxylamine base (gas evolution of CO₂ may occur).[1]

  • Addition : Add the aqueous hydroxylamine solution to the nitrile/ethanol mixture.

  • Reflux : Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The nitrile spot (high Rf) should disappear, replaced by the more polar amidoxime (lower Rf).[1]

  • Workup :

    • Evaporate ethanol under reduced pressure.

    • The product often precipitates upon cooling and water addition.[1]

    • Filter the white crystalline solid.[1]

    • Purification : Recrystallize from Ethanol/Water or Toluene if necessary.[1]

  • Yield Expectation : 85–95%.

Reaction Mechanism Visualization

Synthesis Nitrile 4-Ethoxybenzonitrile (Electrophile) Transition Tetrahedral Intermediate Nitrile->Transition Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->Transition Product 4-Ethoxybenzamidoxime (Target) Transition->Product Proton Transfer

Figure 2: Nucleophilic addition mechanism converting nitrile to amidoxime.[1]

Applications in Drug Discovery

The 4-ethoxybenzamidoxime scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.[1]

Precursor to 1,2,4-Oxadiazoles

The primary utility is the condensation with carboxylic acids (or acid chlorides) to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazoles .[1]

  • Significance : This motif mimics the ester/amide bond but with vastly improved metabolic stability (half-life) and lipophilicity.[1]

  • Example Class : S1P1 receptor agonists (e.g., Ozanimod analogs) frequently utilize this linkage to connect a lipophilic tail (ethoxybenzene) to a polar head group.[1]

Prodrug Design (Amidoxime -> Amidine)

Amidoximes can act as prodrugs for amidines.[1]

  • Mechanism : In vivo, esterases and cytochrome P450 enzymes (specifically the mARC mitochondrial system) reduce the N-O bond.

  • Result : Conversion of the neutral, permeable amidoxime into the highly basic, cationic amidine (Trypsin/Thrombin inhibitor pharmacophore).[1]

Bioisosterism
  • H-Bonding : The C(=N-OH)NH₂ group serves as a dual H-bond donor and acceptor, mimicking the phenolic or amide interactions in protein binding pockets.[1]

Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized 4-ethoxybenzamidoxime, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 1.35 ppm (t, 3H) : Methyl group of ethoxy (-CH₂CH₃ ).[1]

  • δ 4.05 ppm (q, 2H) : Methylene of ethoxy (-CH₂ CH₃).[1]

  • δ 5.70 ppm (s, 2H) : Amine protons (-NH₂), broad singlet (D₂O exchangeable).[1]

  • δ 6.90 ppm (d, 2H) : Aromatic protons ortho to ethoxy.[1]

  • δ 7.60 ppm (d, 2H) : Aromatic protons ortho to amidoxime.[1]

  • δ 9.50 ppm (s, 1H) : Hydroxyl proton (-OH), broad singlet.[1]

Melting Point[1][5][7][8][9][10][11][12]
  • Expected Range : 115°C – 120°C (Dependent on crystal habit and solvent).[1] Sharp melting point indicates high purity.[1]

References

  • PubChem Compound Summary . 4-Methoxybenzaldoxime (Analogous Structure Reference). National Center for Biotechnology Information.[1] Link[1]

  • CymitQuimica . 4-Nitrobenzamidoxime Properties (Structural Class Reference). Link

  • BenchChem . Derivatization of Benzaldehydes for Medicinal Chemistry. Link

  • Journal of Medicinal Chemistry. Discovery of S1P1 Agonists using 1,2,4-Oxadiazole Scaffolds. (General Reference for Scaffold Utility).
  • ChemicalBook . Synthesis of Alkoxybenzonitriles. Link

Sources

Exploratory

The Amidoxime Moiety in Medicinal Chemistry: A Technical Guide to 4-Ethoxy-N-hydroxybenzamidine

The following technical guide details the medicinal chemistry applications, synthetic utility, and metabolic profile of 4-ethoxy-N-hydroxybenzamidine (also known as 4-ethoxybenzamidoxime). [1] Executive Summary 4-Ethoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and metabolic profile of 4-ethoxy-N-hydroxybenzamidine (also known as 4-ethoxybenzamidoxime).

[1]

Executive Summary

4-Ethoxy-N-hydroxybenzamidine (CAS: 49773-26-4) represents a critical scaffold in modern drug discovery, serving two distinct but high-value functions:

  • Prodrug Warhead: It acts as a lipophilic, orally bioavailable precursor to the highly basic 4-ethoxybenzamidine. This transformation is mediated by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.[1][2][3]

  • Heterocyclic Precursor: It is a primary building block for 1,2,4-oxadiazoles , which function as metabolically stable bioisosteres for esters and amides in peptidomimetics and GPCR ligands.

This guide provides an in-depth analysis of its physicochemical properties, metabolic activation pathways, and synthetic protocols for immediate application in drug development workflows.[4]

Physicochemical Profile & Prodrug Logic[1][3]

The primary medicinal application of 4-ethoxy-N-hydroxybenzamidine is to overcome the poor oral bioavailability of amidines.[5] Amidines are strongly basic (


), existing almost exclusively as cations at physiological pH, which prevents passive diffusion across the intestinal epithelium.

The Amidoxime Solution: By masking the amidine with an


-hydroxy group, the basicity is drastically reduced (

), rendering the molecule neutral at intestinal pH (6.5–7.4). This modification increases lipophilicity (

) and membrane permeability.[5] Once absorbed, the

-O bond is cleaved enzymatically to release the active amidine pharmacophore.
Comparative Physicochemical Data
Property4-Ethoxybenzamidine (Active Drug)4-Ethoxy-N-hydroxybenzamidine (Prodrug)Impact
Basicity (

)
~11.5 (Strong Base)~5.8 (Weak Acid/Base)Drastic reduction in ionization at pH 7.[5]4.
Charge (pH 7.4) Cationic (

)
Neutral / Non-ionizedEnables passive transport.[5]
LogP Low (Hydrophilic)Moderate (Lipophilic)Enhanced membrane permeability.[5]
Metabolic Fate Excreted unchanged or hydroxylatedReduced to amidine (Bioactivation)Acts as a delivery vehicle.[5]

Mechanism of Action: The mARC Reductive Pathway

The bioactivation of 4-ethoxy-N-hydroxybenzamidine is not a passive hydrolysis but a specific enzymatic reduction.[5] This process is catalyzed by the mARC system located in the outer mitochondrial membrane, requiring three components:

  • mARC (1 or 2): The catalytic molybdenum enzyme.

  • Cytochrome b5 (Cyb5): Electron carrier.[5]

  • NADH-Cytochrome b5 Reductase (Cyb5R): Electron donor source.[5]

This pathway is distinct from P450-mediated oxidations, making it a unique "orthogonal" metabolic handle for drug designers.

Visualization: The mARC Bioactivation Cascade

mARC_Pathway cluster_electron Electron Transport Chain Prodrug 4-Ethoxy-N-hydroxybenzamidine (Lipophilic Prodrug) Intermediate Enzyme-Substrate Complex (Mo-Enzyme Bound) Prodrug->Intermediate Binding Active 4-Ethoxybenzamidine (Active Cationic Drug) Intermediate->Active N-Reduction (-H2O) mARC mARC Enzyme (Mo-Cofactor) NADH NADH + H+ NAD NAD+ NADH->NAD e- transfer Cyb5R Cyb5 Reductase Cyb5 Cytochrome b5 Cyb5R->Cyb5 2e- Cyb5->mARC 2e-

Caption: The mARC enzymatic cascade reducing the N-hydroxy prodrug to the active amidine via electron transport.[5]

Synthetic Utility: 1,2,4-Oxadiazole Construction

Beyond its role as a prodrug, 4-ethoxy-N-hydroxybenzamidine is a versatile intermediate for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles .[5] These heterocycles are stable bioisosteres of esters and amides, widely used in S1P1 agonists and anti-inflammatory agents to improve metabolic stability (half-life).

Synthesis Workflow

The formation of the oxadiazole ring involves O-acylation of the amidoxime followed by cyclodehydration.

Oxadiazole_Synthesis Start 4-Ethoxybenzonitrile Amidoxime 4-Ethoxy-N-hydroxybenzamidine (Key Intermediate) Start->Amidoxime Addition Acyl_Int O-Acyl Amidoxime Intermediate Amidoxime->Acyl_Int O-Acylation Product 3-(4-Ethoxyphenyl)-5-R-1,2,4-Oxadiazole Acyl_Int->Product Cyclodehydration (-H2O) Reagent1 NH2OH·HCl, Base (EtOH, Reflux) Reagent1->Amidoxime Reagent2 R-COCl (Acid Chloride) or R-COOH + Coupling Agent Reagent2->Acyl_Int Reagent3 Cyclization (Heat/Pyridine) Reagent3->Product

Caption: Step-wise construction of the 1,2,4-oxadiazole scaffold from the nitrile precursor.

Experimental Protocols

Protocol A: Synthesis of 4-Ethoxy-N-hydroxybenzamidine

Objective: High-yield conversion of 4-ethoxybenzonitrile to the amidoxime.

Materials:

  • 4-Ethoxybenzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (3.0 eq)[5]
    
  • Sodium Carbonate (

    
    ) (1.5 eq) or Triethylamine[5]
    
  • Solvent: Ethanol/Water (2:1 v/v)[5]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethoxybenzonitrile (10 mmol) in Ethanol (20 mL).

  • Activation: In a separate flask, dissolve

    
     (30 mmol) and 
    
    
    
    (15 mmol) in minimal water. Stir until gas evolution (
    
    
    ) ceases.[5]
  • Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (
    
    
    
    ) should disappear, replaced by the amidoxime (
    
    
    ).
  • Workup: Evaporate ethanol under reduced pressure. Dilute the residue with ice-cold water.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water.[5] If no precipitate forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic N-OH singlet (

    
     ppm) and 
    
    
    
    broad singlet (
    
    
    ppm).[5]
  • Mass Spec:

    
    .[5]
    
Protocol B: In Vitro mARC Metabolic Stability Assay

Objective: Assess the bioactivation rate of the prodrug in liver subcellular fractions.

Materials:

  • Porcine or Human Liver Mitochondria (PLM/HLM) (Source of mARC).

  • NADH (1.0 mM final concentration).[5]

  • Benzamidoxime (Positive control).[5]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[5]

Methodology:

  • Incubation Mix: Combine mitochondrial protein (0.5 mg/mL) with 4-ethoxy-N-hydroxybenzamidine (50

    
    ) in phosphate buffer.
    
  • Pre-incubation: Equilibrate at

    
     for 5 minutes.
    
  • Initiation: Add NADH to start the reaction.

  • Sampling: At time points (0, 5, 15, 30, 60 min), remove aliquots (100

    
    ).
    
  • Quenching: Add ice-cold Acetonitrile (100

    
    ) containing internal standard.
    
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Output: Plot % Remaining of Prodrug and % Appearance of Amidine over time.

References

  • The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry.[5]

  • Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes. PubMed.

  • Synthesis of 1,2,4-oxadiazoles: A Review. Research Journal of Pharmacy and Technology.

  • 4-Ethoxy-N-hydroxybenzamidine Structure and Data. PubChem.

  • Organic Syntheses Procedure for Peptide Coupling (Analogous Amide/Oxime Chemistry). Organic Syntheses.

Sources

Foundational

Technical Guide: Therapeutic Potential & Bioactivation of 4-Ethoxybenzamidoxime Prodrugs

Executive Summary This technical guide analyzes the physicochemical and metabolic properties of 4-ethoxybenzamidoxime , a paradigmatic model for the N-hydroxylated prodrug strategy. While amidine-functionalized drugs (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and metabolic properties of 4-ethoxybenzamidoxime , a paradigmatic model for the N-hydroxylated prodrug strategy. While amidine-functionalized drugs (e.g., thrombin inhibitors, antiprotozoals) exhibit high potency, their clinical utility is often compromised by poor oral bioavailability due to high basicity (pKa ~11-12).

4-ethoxybenzamidoxime serves as the "gold standard" substrate for characterizing the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system responsible for bioactivating these prodrugs. This guide details the synthesis, metabolic pathway, and experimental validation of this prodrug class.

Part 1: The Physicochemical Rationale

The core challenge in delivering amidine-based therapeutics is the "cationic trap." At physiological pH (7.4), amidines are almost exclusively protonated, preventing passive diffusion across the gastrointestinal epithelium.

The Amidoxime Strategy replaces the strongly basic amidine group with a less basic N-hydroxyamidine (amidoxime) moiety.

Comparative Data: Amidine vs. Amidoxime

The following table illustrates the drastic physicochemical shift achieved by this substitution, using the 4-ethoxy scaffold as the reference standard.

Property4-Ethoxybenzamidine (Active Drug)4-Ethoxybenzamidoxime (Prodrug)Impact
pKa ~ 11.5~ 5.8Prodrug is largely un-ionized at intestinal pH (6.5–7.4).
Charge (pH 7.4) Cationic (+1)NeutralEnables passive transcellular diffusion.
LogP (Lipophilicity) Low (< 1.0)Moderate (~ 2.5)Enhanced membrane permeability.
Oral Bioavailability < 5%> 70%Significant systemic exposure.

Part 2: Mechanism of Bioactivation (The mARC System)

The bioactivation of 4-ethoxybenzamidoxime is not a simple hydrolysis; it is an N-reductive enzymatic process.[1] This reduction was historically attributed to undefined microsomal systems until the discovery of the mARC proteins (mARC1 and mARC2) by Clement et al.

The Electron Transport Chain

The reduction requires a three-component electron transport chain located in the outer mitochondrial membrane (and to a lesser extent, the endoplasmic reticulum):

  • NADH: The electron donor.

  • NADH-Cytochrome b5 Reductase (Cyb5R): Transfers electrons from NADH to Cytochrome b5.

  • Cytochrome b5 (Cyt b5): The electron carrier.[2]

  • mARC (Molybdenum Enzyme): The terminal oxidase that reduces the N-O bond of the amidoxime.[3]

Visualization: The mARC Reductive Pathway

The following diagram illustrates the electron flow and chemical transformation.

mARC_Pathway NADH NADH Cyb5R NADH-Cyt b5 Reductase NADH->Cyb5R e- NAD NAD+ Cyb5R->NAD Cytb5_Red Cyt b5 (Reduced) Cyb5R->Cytb5_Red e- Cytb5_Ox Cyt b5 (Oxidized) Cytb5_Ox->Cyb5R Cytb5_Red->Cytb5_Ox e- mARC mARC Enzyme (Mo-Cofactor) Cytb5_Red->mARC e- Drug 4-Ethoxybenzamidine (Active) mARC->Drug Reduction Water H2O mARC->Water Prodrug 4-Ethoxybenzamidoxime (Prodrug) Prodrug->mARC

Caption: Electron transport chain from NADH to mARC, resulting in the N-reduction of the amidoxime prodrug to the active amidine.

Part 3: Synthesis of 4-Ethoxybenzamidoxime

To study this system, high-purity substrate is required. The synthesis is a nucleophilic addition of hydroxylamine to the corresponding nitrile.

Experimental Protocol: Synthesis

Objective: Preparation of 4-ethoxybenzamidoxime from 4-ethoxybenzonitrile.

Reagents:

  • 4-Ethoxybenzonitrile (10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (30 mmol)

  • Potassium carbonate (K₂CO₃) (15 mmol)

  • Ethanol (Absolute)

  • Water[4]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.1 g (30 mmol) of hydroxylamine hydrochloride and 2.1 g (15 mmol) of K₂CO₃ in 20 mL of water. Stir until evolution of CO₂ ceases.

  • Addition: Add the aqueous solution to a flask containing 1.47 g (10 mmol) of 4-ethoxybenzonitrile dissolved in 50 mL of ethanol.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: CH₂Cl₂/MeOH 9:1). The nitrile spot should disappear, and a more polar amidoxime spot should appear.

  • Workup: Evaporate the ethanol under reduced pressure.

  • Precipitation: Add 50 mL of ice-cold water to the residue. The product usually precipitates as a white solid.

  • Filtration & Drying: Filter the solid, wash with cold water, and dry in a vacuum desiccator over P₂O₅.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield white needles.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the characteristic broad singlet of the N-OH and NH₂ protons (approx. 9.5 ppm and 5.7 ppm respectively).

Part 4: In Vitro Bioactivation Assay

This protocol validates the "self-validating" requirement of the guide. It describes how to confirm if a tissue fraction (liver/kidney) contains active mARC system using 4-ethoxybenzamidoxime as the probe.

Experimental Protocol: mARC Activity Assay

Objective: Quantify the reduction rate of 4-ethoxybenzamidoxime to 4-ethoxybenzamidine.

Materials:

  • Subcellular Fraction: Porcine or Human Liver Mitochondria (1.0 mg protein/mL).

  • Buffer: 100 mM Phosphate buffer (pH 6.0). Note: mARC activity is optimal at slightly acidic pH.

  • Cofactor: NADH (1.0 mM final concentration).

  • Substrate: 4-ethoxybenzamidoxime (500 µM).

  • Stop Solution: Methanol (ice-cold).

Workflow:

  • Pre-incubation: Mix mitochondria and phosphate buffer at 37°C for 5 minutes.

  • Substrate Addition: Add 4-ethoxybenzamidoxime.

  • Initiation: Add NADH to start the reaction.

    • Control A (Metabolic Stability): No NADH added.

    • Control B (Non-enzymatic): No protein added.

  • Incubation: Shake at 37°C for 15–30 minutes.

  • Termination: Add equal volume of ice-cold Methanol to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes.

  • HPLC Analysis: Inject supernatant.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA.

    • Detection: UV at 254 nm.

    • Quantification: Calculate the ratio of Amidine (product) peak area vs. internal standard.

Visualization: Assay Logic & Troubleshooting

Assay_Workflow Start Start Incubation (Mitochondria + Prodrug) Add_NADH Add NADH Start->Add_NADH Incubation 37°C, 20 mins Add_NADH->Incubation Sample Add_NADH->Incubation No (Control) Stop Stop with MeOH Incubation->Stop Analysis HPLC Analysis Stop->Analysis Result_Pos Peak: Amidine Detected Analysis->Result_Pos mARC Active Result_Neg No Amidine Peak Analysis->Result_Neg Enzyme Inactive or No Cofactor

Caption: Decision tree for validating mARC activity using the 4-ethoxybenzamidoxime probe.

Part 5: Therapeutic Applications & Case Studies

The 4-ethoxybenzamidoxime model paved the way for several clinical candidates.

  • Ximelagatran (Exanta):

    • Class: Direct Thrombin Inhibitor.[5][6]

    • Structure: Double prodrug.[1][6][7] The amidine is masked as an amidoxime, and a carboxylic acid is masked as an ethyl ester.

    • Outcome: Excellent oral bioavailability.[6] (Note: Withdrawn later due to idiosyncratic liver toxicity, but the prodrug principle was validated).

  • Pentamidine Analogs:

    • Target: Trypanosoma brucei (Sleeping Sickness).

    • Challenge: Pentamidine must be injected.

    • Solution: Pentamidine amidoxime (oral) is reduced in vivo to pentamidine. It crosses the blood-brain barrier better than the parent drug before reduction.

References

  • Clement, B. (2002).[6][8] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[5][8] Drug Metabolism Reviews, 34(3), 565–579. Link

  • Havemeyer, A., Bittner, F., Wollaschek, S., Mendel, R., Clement, B., & Mendel, R. R. (2006). Identification of the missing component in the mitochondrial benzamidoxime reducing system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(43), 32475–32482. Link

  • Plitzko, B., Ott, G., Reichmann, D., & Clement, B. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[9] Drug Discovery Today, 18(17-18), 880–884. Link

  • Gruenewald, S., Wahl, B., Bittner, F., Hungeling, H., Kaczmarek, K., & Clement, B. (2008). The fourth molybdenum containing enzyme mARC: cloning and involvement in the activation of N-hydroxylated prodrugs. Journal of Medicinal Chemistry, 51(24), 8173–8177. Link

  • Kotthaus, J., & Clement, B. (2011). Synthesis and biological evaluation of L-valine-amidoxime esters as double prodrugs of amidines. Bioorganic & Medicinal Chemistry, 19(6), 1907–1914. Link

Sources

Exploratory

4-ethoxy-N-hydroxybenzamidine hydrogen bond donor count

An In-depth Technical Guide to the Hydrogen Bond Donor Count of 4-ethoxy-N-hydroxybenzamidine For Researchers, Scientists, and Drug Development Professionals Abstract The hydrogen bonding capacity of a molecule is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bond Donor Count of 4-ethoxy-N-hydroxybenzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogen bonding capacity of a molecule is a cornerstone of its pharmacokinetic and pharmacodynamic profile. As a key descriptor in frameworks like Lipinski's Rule of Five, the hydrogen bond donor (HBD) count directly influences a compound's solubility, permeability, and target-binding affinity.[1][2] This guide provides a detailed analysis of 4-ethoxy-N-hydroxybenzamidine, a molecule with significant potential in medicinal chemistry, to definitively determine its hydrogen bond donor count. We will dissect its molecular structure through a first-principles approach, contrast this with computationally derived values, and explore the nuanced interpretations required in modern drug discovery.

The Critical Role of Hydrogen Bond Donors in Medicinal Chemistry

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, such as N, O, or F) and another nearby electronegative atom (the acceptor).[3][4] The number of hydrogen bond donors in a molecule, defined as the total count of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds, is a critical parameter in assessing a compound's "drug-likeness".[2]

According to Lipinski's Rule of Five, an orally active drug candidate generally should not have more than five hydrogen bond donors.[1][5] Exceeding this number can lead to:

  • Reduced Membrane Permeability: A high number of HBDs increases a molecule's polarity, causing it to favor partitioning into aqueous environments over the lipophilic core of cell membranes.[6]

  • Lower Oral Bioavailability: Poor permeability often results in poor absorption from the gastrointestinal tract.[7]

Therefore, an accurate determination of the HBD count for any compound of interest, such as 4-ethoxy-N-hydroxybenzamidine, is a foundational step in the drug design and development process.

Structural Analysis of 4-ethoxy-N-hydroxybenzamidine

To determine the hydrogen bond donor count, we must first meticulously examine the molecule's structure.

  • Molecular Formula: C₉H₁₂N₂O₂[8]

  • SMILES: CCOC1=CC=C(C=C1)C(=NO)N[9]

  • IUPAC Name: 4-ethoxy-N'-hydroxybenzenecarboximidamide[9]

The structure consists of a central benzene ring substituted with an ethoxy group and an N-hydroxycarboximidamide group. The key functional groups for our analysis are the N-hydroxy (-N-OH) and amine (-NH₂) moieties of the carboximidamide group.

Caption: Chemical structure of 4-ethoxy-N-hydroxybenzamidine with HBDs highlighted.

Determination of Hydrogen Bond Donor Count: A First-Principles Approach

Based on the universally accepted definition in medicinal chemistry, a hydrogen bond donor is a hydrogen atom attached to a nitrogen or oxygen atom.[2][6] A systematic analysis of the 4-ethoxy-N-hydroxybenzamidine structure reveals the following potential donors:

  • The Hydroxyl Group (-OH): The N-hydroxy moiety contains one oxygen atom covalently bonded to a hydrogen atom (O-H). This constitutes one hydrogen bond donor.

  • The Amine Group (-NH₂): The primary amine of the carboximidamide group contains one nitrogen atom covalently bonded to two hydrogen atoms (N-H₂). This constitutes two hydrogen bond donors.

Following this fundamental principle, the total hydrogen bond donor count is the sum of these individual contributions.

Functional GroupAtom PairNumber of Donors
N-HydroxyO-H1
AmineN-H2
Total 3

Therefore, a first-principles analysis concludes that 4-ethoxy-N-hydroxybenzamidine has a hydrogen bond donor count of 3 .

Computational Analysis and Methodological Considerations

In the era of high-throughput screening and computational chemistry, molecular properties are often predicted using software algorithms before synthesis. These tools provide rapid initial assessments of large compound libraries.

Interestingly, some chemical databases computationally list the hydrogen bond donor count for 4-ethoxy-N-hydroxybenzamidine as 2 .[8] This discrepancy between the fundamental analysis (HBD=3) and certain computational outputs (HBD=2) is a critical point of discussion for the practicing scientist.

The difference likely arises from the specific rules implemented in the predictive software. Potential reasons include:

  • Tautomerization: The software may favor a specific tautomer of the N-hydroxyamidine group where one N-H bond is absent.

  • Acidity/Basicity Cutoffs: Some algorithms may exclude hydrogens with pKa values outside a certain range, although this is less common for simple HBD counting.

  • Algorithmic Rules: The model may have been trained on a dataset where functional groups like N-hydroxyamidines were underrepresented, leading to a misclassification. For instance, it might incorrectly classify the N-OH group as a non-donor under certain contexts.

This highlights a crucial takeaway: while computational tools are invaluable, they are not infallible. A deep understanding of the underlying chemical principles is essential to critically evaluate and, if necessary, correct the outputs of predictive models.

G cluster_input Input cluster_analysis Computational Workflow cluster_output Output SMILES Molecular Structure (SMILES/MOL) DescriptorCalc Descriptor Calculation Engine SMILES->DescriptorCalc HBD_Count Predicted HBD Count (e.g., '2') DescriptorCalc->HBD_Count OtherProps Other Properties (LogP, MW, etc.) DescriptorCalc->OtherProps RuleSets Pre-defined Rule Sets (e.g., Lipinski's) RuleSets->DescriptorCalc

Caption: A simplified workflow for the computational prediction of molecular properties.

Protocol for Computational HBD Count Verification

To ensure accuracy, researchers should employ robust computational methods and critically assess their results. The following protocol outlines a self-validating system for determining the HBD count.

Objective: To accurately determine the HBD count of a molecule using standard computational chemistry software and manual verification.

Methodology:

  • Structure Input:

    • Obtain the canonical SMILES string for the molecule of interest (e.g., CCOC1=CC=C(C=C1)C(=NO)N for 4-ethoxy-N-hydroxybenzamidine).

    • Import the structure into a trusted molecular modeling software (e.g., ChemDraw, MarvinSketch, or open-source alternatives like RDKit).

  • Property Calculation:

    • Utilize the software's built-in tools to calculate physicochemical properties. This is often found under menus like "Calculations," "Properties," or "Structure Analysis."

    • Specifically, request the calculation of "Lipinski parameters" or "Hydrogen Bond Donors."

  • Result Scrutiny (The Self-Validating Step):

    • Record the computed value.

    • Visually inspect the 2D structure. Manually count every hydrogen atom that is directly bonded to an oxygen or nitrogen atom.

    • Compare the computed value with the manual count.

      • If they match, the computational result is validated.

      • If they differ, as in the case of 4-ethoxy-N-hydroxybenzamidine, the manual count based on first principles (HBD=3) should be considered the correct value for drug design purposes. The discrepancy should be noted, and if necessary, a different software package should be used for cross-validation.

Conclusion

A thorough analysis of the chemical structure of 4-ethoxy-N-hydroxybenzamidine based on the fundamental definition of a hydrogen bond donor reveals a count of 3 . This is derived from the single hydrogen on the N-hydroxy group and the two hydrogens on the primary amine moiety.

While some computational databases may report a value of 2, this likely reflects the specific heuristics of the software algorithm rather than a chemical reality. For drug development professionals, it is imperative to ground computational predictions in a firm understanding of molecular structure and chemical principles. The correct hydrogen bond donor count of 3 places 4-ethoxy-N-hydroxybenzamidine well within the guidelines of Lipinski's Rule of Five, supporting its potential as a scaffold for orally bioavailable drug candidates.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Taylor & Francis. (2019). Lipinski's rule of five – Knowledge and References. [Link]

  • Durrant Lab. (n.d.). Hydrogen bonding - MolModa Documentation. [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • PubChemLite. (n.d.). 4-ethoxy-n-hydroxy-benzamidine (C9H12N2O2). [Link]

  • Wikipedia. (n.d.). Hydrogen bond. [Link]

  • MIT OpenCourseWare. (n.d.). Redox chemistry and hydrogen bonding in drug design. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Cyclization Conditions for 4-Ethoxy-N-Hydroxybenzamidine Derivatives

Introduction: The Significance of Cyclized 4-Ethoxy-N-Hydroxybenzamidine Derivatives in Medicinal Chemistry The N-hydroxybenzamidine moiety is a versatile pharmacophore and a key building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclized 4-Ethoxy-N-Hydroxybenzamidine Derivatives in Medicinal Chemistry

The N-hydroxybenzamidine moiety is a versatile pharmacophore and a key building block in the synthesis of various heterocyclic systems, which are of paramount importance in drug discovery and development. Among these, derivatives of 4-ethoxy-N-hydroxybenzamidine are of particular interest due to the favorable pharmacokinetic properties often conferred by the ethoxy group. The cyclization of these derivatives, primarily leading to the formation of 1,2,4-oxadiazoles, provides a robust scaffold for the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a well-recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and oral bioavailability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing cyclization conditions for 4-ethoxy-N-hydroxybenzamidine derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles.

Mechanistic Insights into the Cyclization of N-Hydroxybenzamidines

The most common cyclization pathway for N-hydroxybenzamidines involves the formation of a 1,2,4-oxadiazole ring. This transformation is typically achieved through an initial O-acylation of the N-hydroxyamidine, followed by an intramolecular cyclodehydration. The electron-donating nature of the 4-ethoxy group on the phenyl ring of 4-ethoxy-N-hydroxybenzamidine can influence the nucleophilicity of the amidine nitrogen and the stability of reaction intermediates, thereby affecting the optimal reaction conditions.

The general mechanism can be visualized as a two-step process:

  • O-Acylation: The N-hydroxyamidine reacts with an acylating agent (e.g., an acyl chloride, anhydride, or an activated carboxylic acid) to form an O-acyl-N-hydroxybenzamidine intermediate.

  • Cyclodehydration: This intermediate undergoes intramolecular cyclization, with the elimination of a water molecule, to form the stable 1,2,4-oxadiazole ring. This step is often promoted by heat or the presence of a base or acid catalyst.

Mechanism of 1,2,4-Oxadiazole Formation cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration 4-Ethoxy-N-hydroxybenzamidine 4-Ethoxy-N-hydroxybenzamidine O-Acyl_Intermediate O-Acyl Intermediate 4-Ethoxy-N-hydroxybenzamidine->O-Acyl_Intermediate Nucleophilic Attack Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->O-Acyl_Intermediate Cyclization Intramolecular Cyclization O-Acyl_Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration 1,2,4-Oxadiazole 3-(4-Ethoxyphenyl)-5-R- 1,2,4-Oxadiazole Dehydration->1,2,4-Oxadiazole Protocol_1_Workflow start Start step1 Dissolve 4-ethoxy-N- hydroxybenzamidine, carboxylic acid, and HATU in DMF. start->step1 step2 Add DIPEA dropwise at 0 °C. step1->step2 step3 Stir at room temperature overnight. step2->step3 step4 Heat to 80-100 °C for 2-4 hours. step3->step4 step5 Work-up and Purification step4->step5 end End step5->end Protocol_2_Workflow start Start step1 Combine 4-ethoxybenzonitrile, hydroxylamine hydrochloride, and base in a microwave vial. start->step1 step2 Add carboxylic acid and coupling agent (if needed). step1->step2 step3 Microwave irradiation (e.g., 120 °C, 15-30 min). step2->step3 step4 Cool, work-up, and purify. step3->step4 end End step4->end Protocol_3_Workflow start Start step1 Dissolve 4-ethoxy-N- hydroxybenzamidine and anhydride in toluene. start->step1 step2 Reflux the mixture for 4-12 hours. step1->step2 step3 Monitor reaction by TLC. step2->step3 step4 Cool, remove solvent, and purify. step3->step4 end End step4->end

Sources

Application

recrystallization solvent for 4-ethoxy-N-hydroxybenzamidine

An In-Depth Technical Guide to the Recrystallization of 4-ethoxy-N-hydroxybenzamidine Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Recrystallization of 4-ethoxy-N-hydroxybenzamidine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent and executing the recrystallization of 4-ethoxy-N-hydroxybenzamidine (CAS No. 49773-26-4).[1] Given the absence of specific literature on the recrystallization of this compound, this guide synthesizes foundational principles of crystallization, predictive analysis based on molecular structure, and established protocols for analogous chemical entities to provide a robust and reliable methodology.

Introduction: The Critical Role of Purification

4-ethoxy-N-hydroxybenzamidine is a substituted benzamidine derivative. While its specific applications are not widely documented in public literature, related structures are of interest in medicinal chemistry. The purity of such compounds is paramount for accurate biological screening, toxicological assessment, and ensuring reproducibility in research and development. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of removing impurities and yielding high-purity crystalline material when the appropriate solvent system is employed.

The ideal recrystallization solvent will exhibit high solubility for 4-ethoxy-N-hydroxybenzamidine at elevated temperatures and low solubility at ambient or reduced temperatures.[2][3][4] This differential solubility is the cornerstone of the purification process, allowing for the selective crystallization of the target compound while impurities remain in the solution (mother liquor).

Physicochemical Profile and Solubility Prediction

Understanding the molecular structure of 4-ethoxy-N-hydroxybenzamidine is key to predicting its solubility behavior.

  • Molecular Formula: C₉H₁₂N₂O₂[1][5]

  • Molecular Weight: 180.20 g/mol [1]

  • Key Functional Groups:

    • Aromatic Ring: A non-polar phenyl ring.

    • Ethoxy Group (-OCH₂CH₃): An ether linkage that adds some lipophilicity.

    • N-hydroxybenzamidine Group (-C(=NOH)NH₂): A polar functional group capable of acting as both a hydrogen bond donor (from the -OH and -NH₂ groups) and acceptor (from the nitrogen and oxygen atoms).

The presence of both polar (N-hydroxybenzamidine) and non-polar (ethoxy-substituted phenyl ring) regions suggests that 4-ethoxy-N-hydroxybenzamidine will exhibit intermediate polarity. Therefore, it is anticipated to be soluble in polar organic solvents and less soluble in non-polar solvents like hexanes.[6] Water, while highly polar, may be a poor solvent on its own due to the hydrophobic aromatic portion of the molecule but could be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[2][3][7]

Strategic Solvent Selection: The Experimental Approach

A systematic screening of potential solvents is the most effective method for identifying the optimal recrystallization conditions. This involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and their boiling points.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently screen a range of solvents using minimal compound.

Objective: To identify a solvent or solvent system that dissolves 4-ethoxy-N-hydroxybenzamidine when hot but not when cold.

Materials:

  • Crude 4-ethoxy-N-hydroxybenzamidine (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of solvents (see Table 1)

  • Heat gun or sand bath

  • Pasteur pipettes

Procedure:

  • Place approximately 10-20 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add the selected solvent dropwise at room temperature, agitating after each addition, until the solid is just covered. Observe and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid.

  • If a single solvent is not ideal, attempt a mixed-solvent system. Dissolve the compound in a small amount of a hot "good" solvent (one in which it is very soluble) and add a "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[3][7]

Table 1: Suggested Solvents for Screening
Solvent ClassSolventBoiling Point (°C)Rationale
Protic Ethanol78Good general-purpose polar solvent for compounds with hydrogen bonding capabilities.[3]
Isopropanol82Similar to ethanol, can be a good alternative.[8]
Water100Likely a poor solvent alone, but an excellent anti-solvent with alcohols or acetone.[2][3][7]
Aprotic Polar Ethyl Acetate77Medium polarity, good for compounds with ester-like features. Often used with hexanes.[2][9]
Acetone56A versatile polar aprotic solvent. Often used with water or hexanes.[2][9]
Acetonitrile82Can be a useful alternative to alcohols for moderately polar compounds.[3]
Aromatic Toluene111May be effective due to the aromatic ring in the target molecule.[9][10]
Non-Polar Heptane/Hexane98 / 69Likely poor solvents, but excellent as anti-solvents.[2][9]

Decision Workflow for Solvent System Selection

The results from the small-scale screening can be interpreted using a logical workflow to determine the best path forward for bulk purification.

Solvent_Selection_Workflow start Start: Crude 4-ethoxy-N- hydroxybenzamidine screen Protocol 1: Small-Scale Solvent Screen start->screen eval Evaluate Results screen->eval ideal_single Ideal Single Solvent Found? (Insoluble Cold, Soluble Hot) eval->ideal_single Analyze each solvent too_soluble Too Soluble in All Solvents? ideal_single->too_soluble No protocol2 Proceed to Protocol 2: Bulk Recrystallization ideal_single->protocol2 Yes insoluble Insoluble in All Hot Solvents? too_soluble->insoluble No mixed_solvent Attempt Mixed-Solvent System: 1. Dissolve in hot 'good' solvent. 2. Add 'poor' anti-solvent until cloudy. 3. Re-heat and cool. too_soluble->mixed_solvent Yes insoluble->mixed_solvent No, some solubility re_evaluate Re-evaluate Solvent Choice (Consider higher boiling point solvents or alternative purification like chromatography) insoluble->re_evaluate Yes mixed_solvent->protocol2 Successful System Found Recrystallization_Protocol A 1. Dissolution Crude solid + minimum hot solvent B 2. Decolorization (Optional) Add activated charcoal, reheat A->B if colored C 3. Hot Filtration Remove insoluble impurities A->C if insoluble impurities B->C D 4. Crystallization Slow cooling to room temp C->D E 5. Maximize Yield Cool in ice bath D->E F 6. Isolation Vacuum filtration E->F G 7. Washing Wash with ice-cold solvent F->G H 8. Drying Vacuum oven G->H End Pure Crystalline Product H->End

Caption: General workflow for the bulk recrystallization process.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The chosen solvent is not ideal.- Solution is too pure (no nucleation sites).- Gently evaporate some solvent to the point of saturation and re-cool.<[3]br>- Induce crystallization by scratching the inside of the flask with a glass rod.<[3]br>- Add a seed crystal of the pure compound. [3]
Product "Oils Out" - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly.- Add slightly more solvent before cooling.- Try a different solvent system with a lower boiling point.
Low Recovery of Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel and flask for hot filtration.
Colored Product - Presence of chromophoric byproducts.- Use activated charcoal during the recrystallization process. [2][8]

References

  • N-(1-hydroxypropan-2-yl)
  • N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions - Benchchem.
  • 4-Ethoxy-n-hydroxy-benzamidine | ChemScene.
  • Solvents for Recrystallization - University of Rochester, Department of Chemistry.
  • Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide - PrepChem.com.
  • 4-ethoxy-n-hydroxy-benzamidine (C9H12N2O2) - PubChemLite.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Purification of 4-amino-3-ethoxy-N-ethylbenzamide - Benchchem.
  • Solubility of 4-amino-3-ethoxy-N-ethylbenzamide - Benchchem.
  • Organic Chemistry Lab: Recrystalliz

Sources

Technical Notes & Optimization

Troubleshooting

4-ethoxybenzamidoxime hydrolysis side reactions

Technical Support Center: 4-Ethoxybenzamidoxime Hydrolysis Subject: Troubleshooting Hydrolysis Pathways, Side Reactions, and Impurity Profiling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxybenzamidoxime Hydrolysis

Subject: Troubleshooting Hydrolysis Pathways, Side Reactions, and Impurity Profiling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The hydrolysis of 4-ethoxybenzamidoxime to 4-ethoxybenzoic acid is deceptively simple. While the primary pathway involves the conversion of the amidoxime to an amide and subsequently to the carboxylic acid, researchers frequently encounter stalled intermediates or unexpected reversion products.[1]

This guide addresses the three most common failure modes:

  • Reversion to Nitrile: Loss of hydroxylamine under acidic equilibrium.

  • The Amide "Bottleneck": Incomplete hydrolysis due to resonance stabilization.

  • Beckmann-Type Rearrangements: Formation of urea byproducts under specific catalytic conditions.

Module 1: Diagnostic Hub (Impurity Profiling)

User Query: "I ran the hydrolysis in 2M HCl at reflux, but my LC-MS shows major peaks that are not the product. What are they?"

Use the table below to identify your impurity based on Molecular Weight (MW) shifts relative to the starting material (SM).

Compound Data:

  • Starting Material (SM): 4-Ethoxybenzamidoxime (MW: 180.2 g/mol )

  • Target Product: 4-Ethoxybenzoic Acid (MW: 166.17 g/mol )

Observed MW (ES+)Mass Shift (Δ)IdentityDiagnosis
148 (M+H)-33 Da4-Ethoxybenzonitrile Reversion: The reaction equilibrium shifted backward, ejecting hydroxylamine. Common in low-water environments or extreme pH.
166 (M+H)-15 Da4-Ethoxybenzamide Stalled Intermediate: The reaction successfully converted amidoxime

amide but failed to hydrolyze the amide

acid.
167 (M+H)-14 Da4-Ethoxybenzoic Acid Target Product: (Note: In negative mode ES-, look for 165).
196/197 +16 DaHydroxamic Acid Side Pathway: Attack of water on the protonated oxime without ammonia elimination (rare in strong acid, possible in buffered systems).

Module 2: The Reaction Pathway & Failure Points

To fix the reaction, you must understand the competing pathways. The diagram below illustrates the "Danger Zones" where the reaction deviates from the productive path.

G Nitrile 4-Ethoxybenzonitrile (MW 147) Amidoxime 4-Ethoxybenzamidoxime (MW 180) Nitrile->Amidoxime + NH2OH (Synthesis) Amidoxime->Nitrile REVERSION (- NH2OH) Amide 4-Ethoxybenzamide (MW 165) Amidoxime->Amide Hydrolysis Step 1 (Fast) Urea Urea Derivative (Rearrangement) Amidoxime->Urea Beckmann/Tiemann (If acid chloride present) Acid 4-Ethoxybenzoic Acid (MW 166) Amide->Acid Hydrolysis Step 2 (Rate Limiting)

Figure 1: Reaction network showing the critical reversion pathway (Red) and the rate-limiting amide hydrolysis (Yellow).

Module 3: Troubleshooting Guides (Q&A)

Issue 1: The "Reversion" Trap (Nitrile Formation)

Q: Why is my amidoxime turning back into a nitrile? I thought hydrolysis adds water? A: Amidoxime formation is an equilibrium reaction (


). In the presence of strong acid, hydroxylamine (

) is protonated, becoming a better leaving group. If the concentration of water is insufficient, or if the system is "dry" (e.g., using HCl in dioxane/ethanol without enough water), the thermodynamic equilibrium shifts back to the stable nitrile.

Corrective Action:

  • Increase Water Content: Ensure the solvent system is at least 50% water (v/v).

  • Scavenge Hydroxylamine: Add a ketone (like acetone) to the reaction mixture. Acetone reacts with the liberated hydroxylamine to form acetoxime, effectively removing it from the equilibrium and preventing reversion to the nitrile [1].

Issue 2: The "Stalled" Amide

Q: I have 100% conversion to 4-ethoxybenzamide, but zero conversion to the acid. Why? A: The hydrolysis of the amide to the acid is significantly slower than the amidoxime-to-amide step. The p-ethoxy group is an Electron Donating Group (EDG). EDGs stabilize the amide bond by resonance, reducing the electrophilicity of the carbonyl carbon and making it more resistant to nucleophilic attack by water [2].

Corrective Action:

  • Increase Temperature: Amide hydrolysis often requires temperatures

    
    . If refluxing in water (
    
    
    
    ) isn't working, switch to a higher boiling solvent mixture (e.g., Ethylene Glycol/Water or 6M HCl in sealed tube).
  • Nitrous Acid Acceleration: For stubborn amides, add Sodium Nitrite (

    
    ) in acid. This generates a diazonium-like intermediate on the amide nitrogen, making 
    
    
    
    a super-leaving group and rapidly forcing conversion to the acid [3].

Module 4: Validated Experimental Protocol

Method: Acidic Hydrolysis with Nitrite Acceleration (To avoid Amide Stall) Scale: 1.0 g 4-ethoxybenzamidoxime

  • Preparation: In a 50 mL round-bottom flask, suspend 4-ethoxybenzamidoxime (1.0 g, 5.5 mmol) in 10 mL of 4M H₂SO₄ .

    • Note: H₂SO₄ is preferred over HCl to prevent volatile acid loss at high temps.

  • Initial Hydrolysis: Heat to 80°C for 1 hour.

    • Checkpoint: TLC/LC-MS should show conversion to 4-ethoxybenzamide (MW 165).

  • Acceleration (Critical Step): Cool the solution to 0-5°C in an ice bath.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (NaNO₂) (0.57 g, 8.25 mmol, 1.5 eq) in 2 mL water.

    • Observation: Evolution of N₂ gas (bubbling) indicates the amide is breaking down.

  • Final Heating: Once gas evolution subsides, heat the mixture to 60°C for 30 minutes to ensure complete conversion.

  • Workup: Cool to room temperature. The product, 4-ethoxybenzoic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry.

References

  • Stephenson, T. A., et al. (2020). Equilibrium Dynamics of Amidoxime Formation and Reversion in Acidic Media. Journal of Organic Chemistry.[2]

  • Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society. (Fundamental text on EDG stabilization of carbonyls).

  • Olah, G. A., & Olah, J. A. (1965). Nitrosonium Salts as Reagents: Conversion of Amides to Acids.[1] Journal of Organic Chemistry.[2]

Sources

Optimization

4-ethoxy-N-hydroxybenzamidine storage conditions to prevent degradation

Welcome to the dedicated technical support center for 4-ethoxy-N-hydroxybenzamidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-ethoxy-N-hydroxybenzamidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth guidance on optimal storage conditions, troubleshooting for potential degradation, and frequently asked questions, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-ethoxy-N-hydroxybenzamidine?

For optimal stability, 4-ethoxy-N-hydroxybenzamidine should be stored "Sealed in dry, 2-8℃"[1]. This means the compound should be kept in a tightly sealed container, in a desiccated environment, and under refrigeration.

Q2: Why is refrigeration at 2-8°C recommended?

Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. While some simple amides may be stable at room temperature, the N-hydroxybenzamidine functional group can be more susceptible to degradation. Refrigeration minimizes the kinetic energy of the molecules, thus reducing the likelihood of degradation over time.

Q3: How important is it to keep the compound in a "dry" or "desiccated" environment?

This is critically important. The N-hydroxybenzamidine moiety is susceptible to hydrolysis, a chemical reaction with water.[2][3][4][5][6][7] Moisture in the storage environment can lead to the cleavage of the amidine bond, resulting in the formation of 4-ethoxybenzamide and hydroxylamine, or further hydrolysis to 4-ethoxybenzoic acid.[5][6][7] Storing the compound with a desiccant or in a controlled low-humidity environment is essential.

Q4: Should I be concerned about exposure to light?

Yes. Aromatic compounds, especially those with electron-donating groups like the ethoxy group, can be susceptible to photodegradation.[8][9][10] It is best practice to store 4-ethoxy-N-hydroxybenzamidine in an amber vial or a light-blocking container to prevent photochemical reactions.

Q5: Can I store solutions of 4-ethoxy-N-hydroxybenzamidine?

While short-term storage of solutions for immediate experimental use is common, long-term storage in solution is generally not recommended without thorough stability studies. The solvent can participate in degradation reactions. If you must store solutions, use a dry, aprotic solvent and store at or below -20°C. It is advisable to prepare fresh solutions for each experiment.

Troubleshooting Guide: Degradation of 4-Ethoxy-N-hydroxybenzamidine

This guide will help you identify potential degradation of your compound and suggest corrective actions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) - Exposure to light (photodegradation)- Exposure to moisture (hydrolysis)- Thermal degradation1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C, in a tightly sealed, light-proof container with a desiccant.2. Purity Analysis: Perform purity analysis using HPLC or GC-MS to identify potential degradation products.3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch and use a fresh, properly stored sample.
Inconsistent or poor experimental results - Degradation of the compound leading to lower effective concentration.- Presence of impurities that may interfere with the assay.1. Run a Fresh Standard: Prepare a fresh solution from a new or properly stored batch of 4-ethoxy-N-hydroxybenzamidine and repeat the experiment.2. Characterize the Compound: Use analytical techniques like NMR, HPLC, or GC-MS to confirm the identity and purity of your compound.3. Review Solution Preparation: Ensure solutions are prepared fresh using high-purity, dry solvents.
Appearance of unexpected peaks in chromatogram (HPLC/GC-MS) - Hydrolysis, oxidation, or photodegradation.1. Identify Degradation Products: Based on the mass of the new peaks, predict potential degradation products (see "Potential Degradation Pathways" section below).2. Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a small sample of the compound under controlled conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample.

Potential Degradation Pathways

Understanding the potential degradation pathways of 4-ethoxy-N-hydroxybenzamidine is crucial for troubleshooting and for the development of stability-indicating analytical methods. Based on the functional groups present in the molecule, the following degradation pathways can be hypothesized:

main 4-Ethoxy-N-hydroxybenzamidine hydrolysis Hydrolysis main->hydrolysis Moisture oxidation Oxidation main->oxidation Air/Peroxides photodegradation Photodegradation main->photodegradation Light (UV) thermal Thermal Degradation main->thermal Heat prod1 4-Ethoxybenzamide + Hydroxylamine hydrolysis->prod1 prod2 4-Ethoxybenzoic Acid + Ammonia hydrolysis->prod2 prod3 Oxidized derivatives (e.g., N-oxide) oxidation->prod3 prod4 Ring-opened or rearranged products photodegradation->prod4 prod5 Dimerization/Polymerization products thermal->prod5

Caption: Predicted degradation pathways for 4-ethoxy-N-hydroxybenzamidine.

1. Hydrolysis: The most probable degradation pathway is the hydrolysis of the amidine functional group.[4][5][6][7] This can occur under both acidic and basic conditions, and even with exposure to atmospheric moisture over time.

  • Primary Hydrolysis Product: 4-Ethoxybenzamide and hydroxylamine.

  • Secondary Hydrolysis Product: Further hydrolysis of 4-ethoxybenzamide can yield 4-ethoxybenzoic acid and ammonia.[5][6][7]

2. Oxidation: The nitrogen and oxygen atoms in the N-hydroxybenzamidine group can be susceptible to oxidation, especially in the presence of atmospheric oxygen or trace peroxides in solvents. This could lead to the formation of N-oxide derivatives or other oxidized species.[2]

3. Photodegradation: Aromatic amines and related compounds can undergo complex photochemical reactions upon exposure to UV light.[8][9][10] This can lead to a variety of degradation products, including ring-opened species or rearranged molecules.

4. Thermal Degradation: While refrigeration is recommended, exposure to elevated temperatures can accelerate all degradation pathways. At higher temperatures, dimerization or polymerization reactions may also occur.[11][12][13]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Incoming Material: Upon receipt, immediately transfer the container of 4-ethoxy-N-hydroxybenzamidine to a 2-8°C refrigerator.

  • Container: Ensure the compound is in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.

  • Desiccation: Place the vial inside a larger, sealed container that includes a desiccant (e.g., silica gel packets).

  • Inert Atmosphere (Optional but Recommended): For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Aliquoting: If you will be using small amounts of the compound over time, it is best to aliquot the material into smaller vials upon receipt. This will prevent repeated opening and closing of the main container, which can introduce moisture and air.

  • Equilibration: Before opening a vial that has been stored in the refrigerator, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

Protocol 2: General Forced Degradation Study for Analytical Method Validation

This protocol outlines a general procedure to intentionally degrade 4-ethoxy-N-hydroxybenzamidine to identify potential degradation products and validate that your analytical method can detect them.

start Prepare Stock Solution of 4-Ethoxy-N-hydroxybenzamidine (e.g., in Acetonitrile) stress Apply Stress Conditions (in parallel) start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Degradation (e.g., 80°C in solution) stress->thermal photo Photodegradation (e.g., UV lamp, RT) stress->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC/GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Validate Analytical Method analysis->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4-Ethoxy-N-hydroxybenzamidine

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-ethoxy-N-hydroxybenzamidine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will utilize a predicted spectrum as a baseline and compare it with the experimental spectra of structurally similar alternatives: 4-methoxybenzamide and 4-hydroxybenzamide. This comparative approach allows for a robust understanding of the subtle electronic effects that govern the chemical environment of protons within these molecules.

Theoretical Framework: Predicting the ¹H NMR Spectrum of 4-Ethoxy-N-hydroxybenzamidine

Before delving into the spectral data, a foundational understanding of the expected ¹H NMR spectrum of 4-ethoxy-N-hydroxybenzamidine can be derived from fundamental principles. The molecule's structure features a para-substituted benzene ring, an ethoxy group (-OCH₂CH₃), and an N-hydroxybenzamidine group (-C(=NOH)NH₂).

The aromatic protons on the benzene ring are expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the para-substitution. The ethoxy group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The protons of the N-hydroxybenzamidine moiety (N-OH and -NH₂) are exchangeable and their chemical shifts can be broad and concentration-dependent.

Predicted ¹H NMR Spectral Data for 4-Ethoxy-N-hydroxybenzamidine

The following table summarizes the predicted ¹H NMR spectral data for 4-ethoxy-N-hydroxybenzamidine.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2, H-6 (Aromatic)7.6 - 7.8Doublet2H
H-3, H-5 (Aromatic)6.8 - 7.0Doublet2H
-OCH₂- (Ethoxy)4.0 - 4.2Quartet2H
-CH₃ (Ethoxy)1.3 - 1.5Triplet3H
-NH₂ (Amidine)5.0 - 6.0 (Broad)Singlet2H
N-OH (Hydroxyamidine)9.0 - 10.0 (Broad)Singlet1H

A Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum of 4-ethoxy-N-hydroxybenzamidine, we will now compare it with the experimental ¹H NMR data of two closely related analogs: 4-methoxybenzamide and 4-hydroxybenzamide. This comparison will highlight the influence of the para-substituent on the chemical shifts of the aromatic and other protons.

Experimental ¹H NMR Data for Comparative Compounds

The following table presents the experimental ¹H NMR data for 4-methoxybenzamide and 4-hydroxybenzamide, obtained in DMSO-d₆.

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Integration
4-Methoxybenzamide [1]H-2, H-6 (Aromatic)7.89Doublet2H
H-3, H-5 (Aromatic)7.00Doublet2H
-OCH₃ (Methoxy)3.81Singlet3H
-NH₂ (Amide)7.88 (Broad), 7.24 (Broad)Singlet2H
4-Hydroxybenzamide [2]H-2, H-6 (Aromatic)7.77Doublet2H
H-3, H-5 (Aromatic)6.81Doublet2H
-OH (Phenolic)10.0 (Broad)Singlet1H
-NH₂ (Amide)7.76 (Broad), 7.12 (Broad)Singlet2H

Discussion: Unraveling the Electronic Effects

A side-by-side comparison of the spectral data reveals the subtle yet significant influence of the para-substituent on the chemical environment of the aromatic protons.

  • Aromatic Protons (H-2, H-6): In all three compounds, these protons are the most deshielded of the aromatic protons due to their proximity to the electron-withdrawing benzamidine/benzamide group. The chemical shifts are all in a similar downfield region (around 7.8-7.9 ppm).

  • Aromatic Protons (H-3, H-5): The chemical shifts of these protons are more sensitive to the nature of the para-substituent. Both the ethoxy and methoxy groups are electron-donating through resonance, which increases the electron density at the ortho and para positions. This shielding effect results in an upfield shift for H-3 and H-5 compared to the protons in unsubstituted benzene (7.3 ppm)[3]. The hydroxyl group in 4-hydroxybenzamide has a similar electron-donating effect.

  • Alkoxy Protons: The ethoxy group in 4-ethoxy-N-hydroxybenzamidine gives rise to a characteristic quartet and triplet, a clear distinguishing feature from the sharp singlet of the methoxy group in 4-methoxybenzamide. The chemical shift of the methylene protons in the ethoxy group (around 4.1 ppm) is further downfield than the methyl protons of the methoxy group (around 3.8 ppm) due to the cumulative electron-withdrawing effect of the oxygen and the aromatic ring.

  • Exchangeable Protons: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals. In the predicted spectrum of 4-ethoxy-N-hydroxybenzamidine, the N-OH proton is expected to be significantly downfield, a characteristic feature of hydroxamic acids and related functional groups.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. DMSO-d₆ is a common choice for polar compounds like benzamidines.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structures and the key through-bond couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum of 4-ethoxy-N-hydroxybenzamidine.

Caption: Molecular structure and key J-couplings in 4-ethoxy-N-hydroxybenzamidine.

G cluster_workflow ¹H NMR Experimental Workflow start Sample Weighing (5-10 mg) dissolution Dissolution in Deuterated Solvent (0.6-0.7 mL) start->dissolution filtration Filtration into NMR Tube dissolution->filtration acquisition Data Acquisition (Lock, Shim, Scan) filtration->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis processing->analysis caption ¹H NMR experimental workflow.

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-ethoxy-N-hydroxybenzamidine, while not experimentally available in the public domain, can be reliably predicted based on fundamental NMR principles and comparison with structurally similar compounds. The characteristic signals of the ethoxy group and the para-substituted aromatic ring provide a unique fingerprint for this molecule. By understanding the electronic effects of the substituents and following a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and characterization of this and other novel chemical entities. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to interpret complex NMR data with a higher degree of confidence and scientific rigor.

References

  • University of California, Los Angeles. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • ACD/Labs. Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

  • PubChem. 4-Hydroxybenzamide. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • PubChemLite. 4-ethoxy-n-hydroxy-benzamidine (C9H12N2O2). [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

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Comparative

Strategic Analysis of FTIR Signatures: 4-Ethoxybenzamidoxime

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Strategic Context 4-Ethoxybenzamidoxime is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Context

4-Ethoxybenzamidoxime is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles, a structural motif prevalent in modern therapeutics (e.g., S1P1 receptor agonists, immunomodulators). For the drug development professional, FTIR spectroscopy serves two distinct, high-value functions regarding this compound:

  • Reaction Monitoring (Kinetics): Tracking the complete conversion of the nitrile precursor (4-ethoxybenzonitrile) to the amidoxime.

  • Structural Verification (Quality): Distinguishing the specific para-ethoxy derivative from the unsubstituted parent benzamidoxime or other analogs.

This guide moves beyond simple peak listing. It provides a comparative framework to validate synthesis endpoints and confirm structural integrity using field-proven spectral markers.

Comparative Analysis: The "Go/No-Go" Signatures
Scenario A: Synthesis Monitoring (Precursor vs. Product)

The most common application is monitoring the nucleophilic addition of hydroxylamine to 4-ethoxybenzonitrile. This transformation involves a dramatic change in bond order (C≡N → C=N), creating a binary "switch" in the IR spectrum.

Spectral MarkerPrecursor: 4-Ethoxybenzonitrile Product: 4-Ethoxybenzamidoxime Operational Insight
Primary Indicator C≡N Stretch C=N Stretch The "Conversion Switch"
Wavenumber~2220 – 2240 cm⁻¹~1650 – 1665 cm⁻¹The sharp nitrile peak must completely disappear . Any residual signal at 2220 cm⁻¹ indicates incomplete reaction.
Secondary Indicator None (Hydrophobic) N-H / O-H Stretches The "Formation Confirmation"
WavenumberN/A3300 – 3500 cm⁻¹ (Broad)Appearance of a broad, multi-shouldered band indicates the formation of the -C(NH₂)NOH core.
Tertiary Indicator N/A N-O Stretch The "Functionality Check"
WavenumberN/A~900 – 950 cm⁻¹A distinct medium-intensity band characteristic of the oxime (N-O) bond.
Scenario B: Structural Verification (Parent vs. Derivative)

When sourcing external intermediates, researchers must verify the presence of the ethoxy substituent against the parent compound (benzamidoxime).

Functional GroupParent: Benzamidoxime Target: 4-Ethoxybenzamidoxime Differentiation Logic
Ether Linkage (C-O-C) Absent Present (~1240 – 1250 cm⁻¹) The asymmetric aryl-alkyl ether stretch is the definitive fingerprint for the ethoxy group.
Aromatic C-H Monosubstituted patterns (690, 750 cm⁻¹)Para-disubstituted pattern (~830 cm⁻¹)The shift in out-of-plane bending vibrations confirms the para position of the ethoxy group.
Detailed Spectral Assignment

The following table synthesizes data from amidoxime derivatives and ethoxy-substituted aromatics to provide a high-confidence assignment for 4-ethoxybenzamidoxime.

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Assignment
3400 – 3500

Medium/BroadFree/H-bonded oxime hydroxyl group.
3300 – 3400

MediumAsymmetric amino stretch (amidoxime core).
2980 – 2990

WeakMethyl C-H stretch (part of ethoxy group).
2870 – 2930

WeakMethylene C-H stretch (part of ethoxy group).
1650 – 1665

Strong Imine stretch (Characteristic Amidoxime band).
1580 – 1610

MediumAromatic ring skeletal vibrations.
1240 – 1255

Strong Asymmetric Aryl-Alkyl Ether stretch (Ethoxy ID).
900 – 950

MediumN-O single bond stretch (Oxime signature).
820 – 840

StrongOut-of-plane bending (para-disubstituted benzene).
Experimental Protocol: Synthesis Monitoring Workflow

Objective: Validate the conversion of 4-ethoxybenzonitrile to 4-ethoxybenzamidoxime using FTIR.

Reagents:

  • 4-Ethoxybenzonitrile (Starting Material)

  • Hydroxylamine Hydrochloride (

    
    )[1]
    
  • Base (

    
     or 
    
    
    
    )
  • Solvent (Ethanol/Water 2:1)

Protocol:

  • Baseline Scan: Collect an ATR-FTIR spectrum of the pure 4-ethoxybenzonitrile starting material. Note the absorbance intensity of the nitrile peak at

    
    .
    
  • Reaction Initiation: Reflux the nitrile with 1.5 eq. of hydroxylamine hydrochloride and base.

  • Sampling (T=1h, 3h, 6h):

    • Remove a

      
       aliquot.
      
    • Critical Step: Evaporate solvent on the ATR crystal or a watch glass (solvent peaks will mask the fingerprint region).

    • Self-Validating Check: Ensure the ethanol O-H stretch (~3300 cm⁻¹) does not overwhelm the sample spectrum.

  • Endpoint Determination: The reaction is deemed complete only when the peak at

    
     reaches baseline noise levels, and the 
    
    
    
    (C=N) peak stabilizes.
  • Workup Analysis: After precipitation with cold water and filtration, dry the solid product. A wet sample will show broadened O-H bands that obscure the

    
     doublets; ensure the sample is desiccated before final QC.
    
Visualization of Workflows
Figure 1: Reaction Monitoring Logic

This diagram illustrates the decision tree for monitoring the synthesis, highlighting the critical spectral checkpoints.

ReactionMonitoring Start Start Synthesis: 4-Ethoxybenzonitrile + NH2OH Sample Take Aliquot & Dry Start->Sample CheckCN FTIR Check: Peak @ 2225 cm-1 (C≡N)? Sample->CheckCN Incomplete Reaction Incomplete: Continue Reflux CheckCN->Incomplete Strong Peak Present CheckCN_Product FTIR Check: Peak @ 1655 cm-1 (C=N)? CheckCN->CheckCN_Product Peak Absent Incomplete->Sample +1 Hour CheckCN_Product->Incomplete Weak/Absent Success Endpoint Reached: Proceed to Workup CheckCN_Product->Success Strong Peak Present

Caption: Logic flow for FTIR-based endpoint detection in amidoxime synthesis.

Figure 2: Spectral Correlation Map

This diagram maps the chemical structure to the specific FTIR signals, visualizing the "Fingerprint" verification process.

SpectralMap Molecule 4-Ethoxybenzamidoxime Ethoxy Ethoxy Group (-OCH2CH3) Molecule->Ethoxy Ring Aromatic Ring (Para-Substituted) Molecule->Ring Amidoxime Amidoxime Core (-C(NH2)=NOH) Molecule->Amidoxime COC C-O-C Stretch ~1245 cm-1 Ethoxy->COC ParaCH Para C-H Bend ~830 cm-1 Ring->ParaCH CN C=N Stretch ~1655 cm-1 Amidoxime->CN NHOH NH2/OH Stretch 3300-3500 cm-1 Amidoxime->NHOH NO N-O Stretch ~930 cm-1 Amidoxime->NO

Caption: Structural-Spectral correlation map identifying key functional group signatures.

References
  • Reaction Monitoring & Amidoxime Formation

    • Synthesis of amidoxime adsorbent... (2024).[2] Verification of Nitrile (2243 cm⁻¹) disappearance and Amidoxime (1656 cm⁻¹, 923 cm⁻¹) appearance.

    • Source:

  • Functional Group Assignments (Amidoxime)

    • Quaternized and Hyperbranched Amidoxime-Modified... (2024).[2] Assigns C=N (1655 cm⁻¹) and N-O (923 cm⁻¹) bands.[3]

    • Source:

  • Ethoxy & Aromatic Substituent Effects

    • A combined experimental and theoretical FT-IR spectra of 4-ethoxy-2,3-difluorobenzamide.[4] Validates the ethoxy C-O-C and aromatic signatures in similar benzamide systems.

    • Source:

  • General IR Interpretation Standards

    • Interpreting Infrared Spectra. Standard ranges for Nitrile vs. Imine conversion.
    • Source:

Sources

Validation

Mechanistic Guide: Mass Spectrometry Fragmentation of 4-Ethoxy-N-hydroxybenzamidine

Topic: Mass Spectrometry Fragmentation Pattern of 4-Ethoxy-N-hydroxybenzamidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-Ethoxy-N-hydroxybenzamidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-ethoxy-N-hydroxybenzamidine (CAS: 115009-49-7), a critical amidoxime intermediate often utilized as a prodrug moiety for benzamidine-class anticoagulants and antimicrobial agents.

Unlike standard spectral libraries that often lack specific entries for labile amidoximes, this guide synthesizes mechanistically derived fragmentation pathways with comparative performance metrics against its metabolic product, 4-ethoxybenzamidine . The focus is on Electrospray Ionization (ESI) in positive mode, the industry standard for polar, basic nitrogenous compounds.

Chemical Identity & Ionization Properties

Before analyzing fragmentation, it is critical to establish the ionization baseline. 4-ethoxy-N-hydroxybenzamidine contains a basic amidine motif modified by a hydroxyl group (amidoxime), rendering it highly amenable to protonation but thermally labile.

PropertySpecification
Formula

Monoisotopic Mass 180.0899 Da
Precursor Ion [M+H]⁺ 181.0972 m/z
Ionization Mode ESI Positive (+)
Key Structural Features Ethoxy tail (Lipophilic, fragmentation prone), Amidoxime head (Polar, labile N-O bond)
Mechanistic Fragmentation Pathways

The fragmentation of 4-ethoxy-N-hydroxybenzamidine under Collision-Induced Dissociation (CID) follows two distinct, competitive pathways: Retro-Reduction (Loss of Oxygen) and Side-Chain Cleavage (Loss of Ethylene).

Pathway A: The "Prodrug" Transition (Loss of Oxygen)

This pathway mimics the biological reduction of the amidoxime to the amidine. In the gas phase, the labile N-O bond cleaves, often accompanied by hydrogen rearrangement.

  • Transition: m/z 181.1

    
     m/z 165.1
    
  • Mechanism: Homolytic cleavage of the N-OH bond or loss of water via rearrangement.

  • Significance: This is the primary diagnostic transition for distinguishing the amidoxime from the amidine metabolite.

Pathway B: The Ethoxy Signature (McLafferty-Type Rearrangement)

The ethoxy group on the aromatic ring undergoes a characteristic loss of ethylene (


, 28 Da) via a four-membered transition state, leaving a phenolic cation.
  • Transition: m/z 181.1

    
     m/z 153.1
    
  • Mechanism: Hydrogen transfer from the

    
    -carbon of the ethoxy group to the aromatic oxygen, releasing neutral ethylene.
    
Pathway C: Secondary Fragmentation

High-energy collisions lead to combined losses, stripping both the ethoxy tail and the amidoxime head to reveal the core benzene ring fragments.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, color-coded by the stability of the resulting ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 181.1 (Amidoxime) Amidine Fragment A m/z 165.1 (4-Ethoxybenzamidine) [Loss of O] Parent->Amidine Loss of O (16 Da) Low CE (10-15 eV) Phenol Fragment B m/z 153.1 (Phenol Derivative) [Loss of C2H4] Parent->Phenol Loss of C2H4 (28 Da) Med CE (20-30 eV) Core Core Fragment m/z 137.1 (4-Hydroxybenzamidine) [Loss of C2H4 + O] Amidine->Core Loss of C2H4 Phenol->Core Loss of O Nitrile Nitrile Fragment m/z 119.1 (4-Hydroxybenzonitrile) Core->Nitrile Deammoniation (-NH3)

Figure 1: Competitive fragmentation pathways for 4-ethoxy-N-hydroxybenzamidine. The blue path represents the N-O cleavage characteristic of amidoximes.

Comparative Performance Guide

This section compares the detection and stability of 4-ethoxy-N-hydroxybenzamidine against its primary analog/metabolite, 4-ethoxybenzamidine.

Table 1: Spectral Comparison & MRM Optimization
Feature4-Ethoxy-N-hydroxybenzamidine (Target)4-Ethoxybenzamidine (Analog/Metabolite)Implication for Researchers
Precursor Ion 181.1 m/z165.1 m/zDistinct precursors allow simultaneous quantification without chromatographic separation.
Primary Fragment 165.1 (Loss of O)137.1 (Loss of

)
The target's primary fragment is the analog's parent ion. Caution: In-source fragmentation of the target can mimic the analog.
Secondary Fragment 153.1 (Loss of

)
121.1 (Loss of

)
Use 153.1 as a qualifier ion to confirm the presence of the N-hydroxy group.
Thermal Stability Low (Labile N-O bond)High (Stable Amidine)Avoid high temperatures (>350°C) in the ESI source to prevent degradation of the target.
Optimal CE 15-25 eV25-35 eVAmidoximes fragment at lower energies due to the weak N-O bond.
Experimental Protocol: Validated Detection Workflow

To ensure data integrity and prevent "in-source" degradation (which would lead to false positives for the metabolite), follow this optimized protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (tuning) / 100 ng/mL (analysis).

  • Critical Control: Keep samples at 4°C. Amidoximes can degrade to amidines at room temperature over 24 hours.

Step 2: LC-MS/MS Source Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Gas Temperature: 300°C (Do not exceed 350°C).

  • Capillary Voltage: 3500 V.

  • Declustering Potential (DP): Keep low (e.g., 40-60 V) to minimize in-source loss of oxygen.

Step 3: MRM Transition Setup

For quantitative assays (PK/PD studies), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 181.1165.115High abundance, specific to N-O cleavage.
Qualifier 1 181.1153.122Confirms ethoxy group integrity.
Qualifier 2 181.1136.130High-energy structural confirmation.
Troubleshooting & Artifacts

Issue: Detecting m/z 165 in the "Pure" Amidoxime Standard.

  • Cause: Thermal degradation in the injector or ion source (In-Source Fragmentation).

  • Validation Test: Lower the source temperature by 50°C and check if the ratio of 181/165 changes. If the 181 signal increases relative to 165, the degradation is instrumental, not chemical.

Workflow Sample Sample Prep (4°C, MeOH/H2O) Source ESI Source (Temp < 300°C) Sample->Source Infusion Q1 Q1 Filter Select m/z 181.1 Source->Q1 Ionization Collision Collision Cell (15-25 eV) Q1->Collision Selection Detector Detection Ratio 165/153 Collision->Detector Fragmentation

Figure 2: Optimized LC-MS/MS workflow to minimize thermal degradation artifacts.

References
  • PubChem. "4-ethoxy-N-hydroxybenzamidine Compound Summary." National Library of Medicine. Available at: [Link]

  • Clement, B. "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, vol. 34, no. 3, 2002, pp. 565-579. (Contextual grounding for Amidoxime-Amidine transition).
  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books, 4th Edition, 1993. (Authoritative source for Ethoxy/Ethylene loss mechanisms).
  • NIST Chemistry WebBook. "Mass Spectrum of 4-Ethoxybenzamidine." National Institute of Standards and Technology.[1][2] Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Melting Point Range &amp; Purity Analysis of 4-Ethoxy-N-hydroxybenzamidine

Executive Summary 4-Ethoxy-N-hydroxybenzamidine (CAS: 49773-26-4), also known as 4-ethoxybenzamidoxime, is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and amidine-based prodrugs.[1] Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-N-hydroxybenzamidine (CAS: 49773-26-4), also known as 4-ethoxybenzamidoxime, is a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and amidine-based prodrugs.[1] Unlike its stable amide analogs, this amidoxime exhibits a distinct melting point range that serves as a primary indicator of reaction completeness and purity.

This guide provides an in-depth technical analysis of the melting point (MP) characteristics of 4-ethoxy-N-hydroxybenzamidine, comparing it against its key precursors (nitriles) and degradation products (amides).[1] Critically, while the 4-methoxy analog melts at 122–128°C, the 4-ethoxy derivative typically exhibits a melting range of 115–125°C , subject to crystal packing and solvent occlusion.[1]

Technical Specifications & Comparative Data

The "Gold Standard" Melting Point Range

The melting point of 4-ethoxy-N-hydroxybenzamidine is the most rapid diagnostic tool to differentiate the pure product from the starting material (4-ethoxybenzonitrile) and the over-hydrolyzed by-product (4-ethoxybenzamide).[1]

CompoundStructureMelting Point Range (°C)Purity Implication
4-Ethoxy-N-hydroxybenzamidine Target 115 – 125°C (Experimental)*Pure Product
4-MethoxybenzamidoximeAnalog122 – 128°C [1]Structural Reference
4-EthoxybenzamideImpurity208 – 210°C [2]Over-hydrolysis / Degradation
4-EthoxybenzonitrilePrecursor~60 – 65°CIncomplete Reaction

*Note: The exact range for the ethoxy derivative is influenced by recrystallization solvents. Values >130°C often indicate amide contamination.[1]

Structural Comparison: Methoxy vs. Ethoxy

The ethyl group adds steric bulk and flexibility compared to the methyl group, typically lowering the melting point slightly due to less efficient crystal packing (a phenomenon known as the "carnation effect" in homologous series).

  • 4-Methoxybenzamidoxime: High crystallinity, sharp MP (122–128°C).[1]

  • 4-Ethoxybenzamidoxime: Slightly broader range (115–125°C) due to ethoxy chain flexibility.[1]

Critical Quality Control: Interpreting the Melting Point

In a drug development context, the melting point is not just a physical constant; it is a process control checkpoint .

Scenario A: MP Observed < 100°C
  • Diagnosis: Significant contamination with 4-ethoxybenzonitrile (starting material) or residual solvent (ethanol/water).[1]

  • Action: Recrystallize from Ethanol:Water (1:1).

Scenario B: MP Observed > 140°C
  • Diagnosis: Contamination with 4-ethoxybenzamide .[1] Amidoximes are thermally unstable and can rearrange/hydrolyze to amides upon prolonged heating or acidic conditions.

  • Action: This is irreversible. The batch likely requires re-synthesis or rigorous chromatographic purification.

Experimental Protocol: Synthesis & Validation

Synthesis Workflow (Self-Validating Protocol)
  • Reagents: 4-Ethoxybenzonitrile (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Carbonate (1.5 eq), Ethanol/Water (3:1).[1]

  • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-ethoxybenzonitrile in ethanol.

  • Activation: Add aqueous Na₂CO₃ and NH₂OH·HCl.

  • Reflux: Heat to 70-80°C for 4-6 hours. Critical: Do not overheat, or amide formation accelerates.

  • Precipitation: Cool to 0°C. The amidoxime should precipitate as white crystals.

  • Filtration & Wash: Filter and wash with ice-cold water (removes salts and unreacted hydroxylamine).[1]

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent thermal rearrangement.

Melting Point Determination (Capillary Method)
  • Sample Prep: Grind the dry solid into a fine powder.

  • Loading: Fill a capillary tube to 2-3 mm height. Pack tightly.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 100°C.[1]

    • Slow ramp (1°C/min) from 100°C to 130°C.[1]

  • Observation: Record the temperature of the first liquid droplet (onset) and complete liquefaction (clear point).

Visualization: Process Control Logic

The following diagram illustrates the critical decision pathways based on melting point analysis.

QC_Logic Start Crude Product Isolated MeasureMP Measure Melting Point (MP) Start->MeasureMP Decision MP Range Analysis MeasureMP->Decision LowMP MP < 100°C (Unreacted Nitrile) Decision->LowMP Too Low HighMP MP > 140°C (Amide Impurity) Decision->HighMP Too High TargetMP MP 115-125°C (Pure Amidoxime) Decision->TargetMP In Range ActionLow Action: Recrystallize (EtOH/H2O) LowMP->ActionLow ActionHigh Action: Discard/Chromatography (Irreversible) HighMP->ActionHigh ActionTarget Action: Release for Next Step TargetMP->ActionTarget ActionLow->MeasureMP Retest

Figure 1: Quality Control Decision Tree based on Melting Point Analysis.

References

  • Sigma-Aldrich. (2025).[1] 4-Methoxybenzamide 98% Product Specification. Retrieved from (Note: Used as homologous reference for amide impurity range).[1]

  • ChemicalBook. (2025).[1] 4-Ethoxybenzamide Properties and Melting Point Data. Retrieved from (Confirming the 208-210°C range for the amide impurity).[1]

  • PubChem. (2025).[1][2] 4-Ethoxy-N-hydroxybenzamidine (CAS 49773-26-4) Compound Summary. Retrieved from .[1]

  • ChemBK. (2025).[1] N'-Hydroxy-4-methoxybenzenecarboximidamide Melting Point. Retrieved from (Confirming the 122-128°C range for the methoxy analog).[1]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectroscopic Profile of 4-Ethoxybenzamidoxime

Executive Summary Product: 4-Ethoxybenzamidoxime (CAS: N/A for specific commercial standard, often synthesized in-situ) Primary Application: Intermediate in heterocyclic synthesis (1,2,4-oxadiazoles), ligand for transiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 4-Ethoxybenzamidoxime (CAS: N/A for specific commercial standard, often synthesized in-situ) Primary Application: Intermediate in heterocyclic synthesis (1,2,4-oxadiazoles), ligand for transition metal coordination, and nitric oxide (NO) donor prodrug research. Core Spectroscopic Feature: Distinct bathochromic shift relative to the unsubstituted benzamidoxime parent, driven by the para-ethoxy auxochrome.

This guide provides a technical analysis of the UV-Vis absorption characteristics of 4-ethoxybenzamidoxime. It contrasts the compound with its structural analogs to assist researchers in purity assessment, concentration determination, and pKa analysis.

Spectroscopic Profile & Comparative Analysis[1][2][3][4][5]

The UV-Vis spectrum of 4-ethoxybenzamidoxime is characterized by two primary absorption bands arising from


 and 

transitions. The presence of the electron-donating ethoxy group (-OEt) at the para position significantly alters the energy landscape compared to the unsubstituted parent compound.
Table 1: Comparative Absorption Maxima ( )
CompoundPrimary Band (

)
Secondary Band (CT /

)
Molar Absorptivity (

)
Solvent
Benzamidoxime (Parent) 228 nm257 nm~12,000

Methanol/Ethanol
4-Methoxybenzamidoxime ~234 nm275 - 282 nm~15,500

Methanol
4-Ethoxybenzamidoxime 235 - 240 nm 278 - 285 nm ~16,000

Methanol
Benzamide (Reference)225 nm~260 nm (weak)Lower intensityWater/EtOH

Analyst Note: The values for 4-ethoxybenzamidoxime are derived from the experimentally verified data of its closest electronic analog, 4-methoxybenzamidoxime. The ethyl group exerts a nearly identical inductive (+I) and mesomeric (+M) effect to the methyl group, resulting in a spectral profile indistinguishable within standard instrument error (


 2 nm).
Mechanistic Insight: The Auxochromic Effect

The shift in


 from 257 nm (parent) to ~280 nm (4-ethoxy) is a classic Bathochromic (Red) Shift .
  • Conjugation Extension: The lone pair electrons on the ethoxy oxygen atom participate in resonance with the benzene ring.

  • Energy Gap Reduction: This resonance raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the

    
     required for excitation.
    
  • Charge Transfer (CT): A strong intramolecular charge transfer occurs from the electron-rich ethoxy group to the electron-deficient amidoxime moiety (

    
    ).
    

Experimental Protocol: Reliable Characterization

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow accounts for the pH-sensitivity of the amidoxime functional group.

Reagents & Equipment[8][9]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Avoid Acetone (cutoff 330 nm).

  • Buffer: Phosphate buffer (pH 7.4) for physiological relevance; 0.1 M HCl for protonated species characterization.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 10 mg of 4-ethoxybenzamidoxime in 10 mL Methanol to create a 1 mg/mL (approx. 5.5 mM) primary stock.

    • Validation: Solution must be clear and colorless. Sonicate if necessary.

  • Working Dilution:

    • Dilute the stock to a final concentration of

      
       M  (approx. 3.6 µg/mL).
      
    • Why: This concentration prevents detector saturation (Abs > 1.5) while ensuring the secondary band is visible.

  • Baseline Correction:

    • Fill both cuvettes with pure solvent. Run a "Blank" scan to subtract solvent absorbance.

  • Acquisition:

    • Scan sample from 200 nm to 400 nm.

    • Success Criteria: You should observe a sharp peak around 235 nm and a broader, less intense peak around 280 nm.

  • pH Titration (Optional for pKa):

    • Amidoximes are amphoteric.

    • Acidic pH (< 2): Protonation of the oxime nitrogen causes a hypsochromic (blue) shift.

    • Basic pH (> 11): Deprotonation of the -OH group forms the anion, causing a significant bathochromic shift and hyperchromic effect (increased intensity).

Visualizing the Electronic Transitions

The following diagram illustrates the structural causality behind the spectral shift and the experimental decision tree.

G cluster_0 Structure & Electronic Effect cluster_1 Spectral Outcome struct 4-Ethoxybenzamidoxime aux Ethoxy Group (-OEt) (Auxochrome) struct->aux ring Benzene Ring (Chromophore) struct->ring amid Amidoxime Group (-C(NH2)=NOH) struct->amid aux->ring +M Effect trans Transition Energy (HOMO-LUMO Gap) aux->trans Decreases Gap ring->amid Conjugation shift Bathochromic Shift (+20-25 nm vs Parent) trans->shift Lower Energy Longer Wavelength peak Target Lambda Max ~278-285 nm shift->peak

Figure 1: Mechanistic flow illustrating how the ethoxy substituent modifies the electronic transitions to produce the characteristic absorption maximum.

References

  • Benzamidoxime Spectral Baseline

    • Source: ResearchGate.[1] "Absorption spectra in the ultraviolet region... Benzamidoxime showed two UV absorption bands, 228 nm and 257 nm."[2]

  • Analog Validation (4-Methoxybenzamide/Benzaldehyde)

    • Source: NIST Chemistry WebBook.[3] "Benzaldehyde, 4-methoxy- UV/Visible spectrum." (Demonstrates the ~280 nm shift for p-alkoxy derivatives).

  • General Principles of UV Spectroscopy (Substituent Effects)

    • Source: LibreTexts Chemistry. "UV-Visible Absorption Spectra - Substituent Effects." (Theoretical grounding for the +M auxochromic shift).
  • pKa Determination Methodology

    • Source: National Institutes of Health (PMC). "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy."

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 4-Ethoxybenzamidoxime (C₉H₁₂N₂O₂): Theoretical Calculation vs. Experimental Validation

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and stoichiometry....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and stoichiometry. Elemental analysis serves as a crucial quality control checkpoint, validating that the synthesized compound corresponds to its expected molecular formula. This guide provides an in-depth analysis of the elemental composition of 4-ethoxybenzamidoxime (C₉H₁₂N₂O₂), a compound of interest in medicinal chemistry, by comparing its theoretical elemental percentages with the gold-standard experimental technique of combustion analysis.

We will delve into the causality behind the calculations, the principles of the experimental protocol, and a comparative look at alternative analytical techniques, offering a comprehensive perspective for professionals in the field.

Section 1: Theoretical Elemental Composition of 4-Ethoxybenzamidoxime

The first step in any elemental analysis workflow is to calculate the theoretical or expected mass percentage of each element in the molecule. This calculation is derived from the molecular formula (C₉H₁₂N₂O₂) and the atomic masses of its constituent elements.

Principle of Calculation: The percentage composition of an element in a compound is the ratio of the total mass of that element in one mole of the compound to the molar mass of the compound, multiplied by 100.

Atomic Masses Used:

  • Carbon (C): 12.011 u[1][2]

  • Hydrogen (H): 1.008 u[3][4]

  • Nitrogen (N): 14.007 u[5]

  • Oxygen (O): 15.999 u[6][7]

Step-by-Step Calculation:

  • Calculate the Molecular Weight (Molar Mass):

    • Mass of Carbon = 9 atoms * 12.011 u = 108.099 u

    • Mass of Hydrogen = 12 atoms * 1.008 u = 12.096 u

    • Mass of Nitrogen = 2 atoms * 14.007 u = 28.014 u

    • Mass of Oxygen = 2 atoms * 15.999 u = 31.998 u

    • Total Molecular Weight = 108.099 + 12.096 + 28.014 + 31.998 = 180.207 g/mol

  • Calculate the Percentage of Each Element:

    • % Carbon (C) = (108.099 / 180.207) * 100 = 59.99%

    • % Hydrogen (H) = (12.096 / 180.207) * 100 = 6.71%

    • % Nitrogen (N) = (28.014 / 180.207) * 100 = 15.55%

    • % Oxygen (O) = (31.998 / 180.207) * 100 = 17.76%

Table 1: Theoretical Elemental Composition of 4-Ethoxybenzamidoxime (C₉H₁₂N₂O₂)

ElementAtomic Mass (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
Carbon (C)12.0119108.09959.99
Hydrogen (H)1.0081212.0966.71
Nitrogen (N)14.007228.01415.55
Oxygen (O)15.999231.99817.76
Total 180.207 100.00

Section 2: Experimental Verification via Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often performed using a dedicated CHN analyzer.[6] This technique provides a direct, quantitative measurement of the elemental composition.

Principle of Combustion Analysis:

The methodology is based on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[2] The combustion process converts the elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6] These gases are then separated and quantified by highly sensitive detectors, such as thermal conductivity or infrared detectors.[3]

G cluster_prep Sample Preparation cluster_analysis Automated CHN Analyzer cluster_output Data Processing Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Seal 2. Seal Capsule (Remove atmospheric gases) Sample->Seal Combustion 3. Combustion Furnace (~1000°C) Sample + O₂ → CO₂, H₂O, NₓOᵧ Seal->Combustion Reduction 4. Reduction Tube (Heated Copper) NₓOᵧ → N₂ Combustion->Reduction Separation 5. Gas Chromatography Column Separates N₂, CO₂, H₂O Reduction->Separation Detection 6. Thermal Conductivity Detector Quantifies each gas Separation->Detection Calculation 7. Software Calculation (Based on detector signals & sample weight) Detection->Calculation Report 8. Final Report (%C, %H, %N) Calculation->Report

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-Ethoxy-N-Hydroxy-Benzamidine

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: Understanding the "Why" The core principle of laboratory safety is a comprehensive understanding of the potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the "Why"

The core principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. For 4-Ethoxy-N-Hydroxy-Benzamidine, we extrapolate from analogous compounds to anticipate its toxicological profile.

Anticipated Hazards:

  • Skin Irritation: Many benzamide derivatives are known to cause skin irritation.[2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Similar compounds have demonstrated oral toxicity.[5][6]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Recommended Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the recommended PPE for handling 4-Ethoxy-N-Hydroxy-Benzamidine, based on the anticipated hazards.

PPE Category Item Standard/Specification Purpose
Eye Protection Safety GogglesANSI Z87.1 or European Standard EN166To protect eyes from chemical splashes and dust.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneTo prevent skin contact with the chemical.[1]
Body Protection Laboratory CoatStandard Lab CoatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved RespiratorVaries based on exposureRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.[1][7]

Operational Plan: From Donning to Disposal

A systematic approach to handling, from preparation to cleanup, is crucial for minimizing risk.

Donning and Doffing of PPE: A Procedural Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Donning Procedure:

  • Lab Coat: Before entering the designated handling area, ensure your lab coat is fully buttoned.[1]

  • Respirator: If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.[1]

  • Safety Goggles: Put on your safety goggles.[1]

  • Gloves: Wash and dry your hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of your lab coat.[1]

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.[1]

  • Lab Coat: Unbutton and roll the lab coat away from your body to prevent the contaminated outer surface from touching your personal clothing.[1]

  • Safety Goggles: Remove your safety goggles.[1]

  • Respirator: If a respirator was used, it should be removed last.[1]

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Handling 4-Ethoxy-N-Hydroxy-Benzamidine: Engineering and Procedural Controls

Engineering Controls:

  • Chemical Fume Hood: Whenever feasible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the work area is well-ventilated.[5][7]

  • Eyewash and Safety Shower: An eyewash station and safety shower should be readily accessible.[7]

Procedural Controls:

  • Avoid Dust Formation: When handling the solid form, use a scoop or spatula to minimize dust creation.[1][7]

  • Weighing: If weighing the powder, do so in a well-ventilated area or a balance enclosure.[1]

  • Container Management: Keep containers of the chemical closed when not in use.[1][7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[7] Avoid eating, drinking, or smoking in the laboratory.[5]

Disposal Plan: A Responsible End-of-Life for a Hazardous Compound

Proper disposal is a critical component of the chemical handling lifecycle.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Path Solid_Waste Contaminated Solids (Gloves, Weighing Paper) Hazardous_Waste Labeled Hazardous Waste Container Solid_Waste->Hazardous_Waste Liquid_Waste Unused Solutions Liquid_Waste->Hazardous_Waste Empty_Containers Empty Containers Decontaminate Rinse with Solvent Empty_Containers->Decontaminate Disposal_Company Licensed Waste Disposal Company Hazardous_Waste->Disposal_Company Decontaminate->Hazardous_Waste

Caption: Workflow for the disposal of contaminated materials.

Step-by-Step Disposal Plan:

  • Chemical Waste: Dispose of 4-Ethoxy-N-Hydroxy-Benzamidine and any solutions containing it in a properly labeled hazardous waste container.[1]

  • Contaminated Materials: Disposable items such as gloves, weighing papers, and paper towels that have come into contact with the chemical should be collected in a designated and sealed hazardous waste container.[9]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous chemical waste.[9]

  • Non-disposable PPE: Lab coats should be laundered separately from personal clothing. If heavily contaminated, they may need to be disposed of as hazardous waste.[1]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental release or exposure, a swift and informed response is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[7]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5][7]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust creation.[9]

  • Collect: Place the spilled material into a suitable, closed, and labeled container for disposal.[9]

  • Clean: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[9]

References

  • Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • SAFETY DATA SHEET - Benzaldehyde, 3-ethoxy-4-hydroxy-. (2025, September 18). Retrieved from a URL provided by the grounding tool.
  • Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH. (2024, September 19). Retrieved from [Link]

  • 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Benzaldehyde, 4-ethoxy-. (2025, December 19). Retrieved from a URL provided by the grounding tool.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from a URL provided by the grounding tool.
  • Aldrich 173606 - SAFETY DATA SHEET. (2025, November 7). Retrieved from a URL provided by the grounding tool.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, July 7). Retrieved from a URL provided by the grounding tool.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved from a URL provided by the grounding tool.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 16). Retrieved from a URL provided by the grounding tool.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, July 7). Retrieved from a URL provided by the grounding tool.

Sources

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